Eletriptan-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXXGRKLHYWKM-YNJNQQSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Eletriptan-d5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eletriptan-d5 is the deuterium-labeled analog of Eletriptan, a second-generation triptan medication used for the acute treatment of migraine headaches.[1] As a selective serotonin 5-HT1B and 5-HT1D receptor agonist, Eletriptan alleviates migraine symptoms by constricting cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[2][3] this compound serves as an invaluable tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for the quantitative analysis of Eletriptan in biological matrices.[4] The incorporation of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the physicochemical properties of the molecule.[5] This guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound is structurally identical to Eletriptan, with the exception of five hydrogen atoms being replaced by deuterium atoms on the methyl and adjacent methylene groups of the pyrrolidine ring.
Chemical Structure:
-
IUPAC Name: (R)-3-[[1-(methyl-d3)-2-pyrrolidinyl]methyl-d2]-5-[2-(phenylsulfonyl)ethyl]-1H-indole
-
Chemical Formula: C22H21D5N2O2S[5]
-
CAS Number: 1126745-65-0[5]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound and its non-deuterated counterpart, Eletriptan, is presented in the table below.
| Property | This compound | Eletriptan | Eletriptan Hydrobromide |
| Molecular Weight | 387.55 g/mol [5] | 382.52 g/mol [6] | 463.43 g/mol [7] |
| Appearance | White to light pale colored powder | Crystalline solid | White to beige powder |
| Solubility | DMSO: Soluble | DMSO: ~10 mg/mL, Ethanol: ~0.1 mg/mL, Sparingly soluble in aqueous buffers | H2O: ≥10 mg/mL, DMSO: 2 mg/mL (clear) |
| Isotopic Purity | >95% (as reported by some suppliers) | Not Applicable | Not Applicable |
Pharmacokinetics and Mechanism of Action
Eletriptan is rapidly absorbed after oral administration, with a bioavailability of approximately 50%.[2][8] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2][9] The terminal elimination half-life of Eletriptan is approximately 4 hours.[2][9]
Deuteration can potentially alter the pharmacokinetic profile of a drug by affecting its metabolism.[5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the deuterated site (a phenomenon known as the kinetic isotope effect). While specific pharmacokinetic data for this compound is not extensively available in the public domain, it is anticipated that its overall pharmacokinetic profile would be very similar to that of Eletriptan, as the deuteration is not at a primary site of metabolism.
The mechanism of action of Eletriptan involves agonism at 5-HT1B and 5-HT1D receptors.[2][3] Activation of 5-HT1B receptors on intracranial blood vessels leads to vasoconstriction.[10] Activation of 5-HT1D receptors on sensory nerve endings in the trigeminal system inhibits the release of pro-inflammatory neuropeptides.[10]
Caption: this compound signaling pathway.
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a general strategy can be inferred from the known synthesis of Eletriptan.[11] The synthesis would likely involve the use of deuterated starting materials or reagents to introduce the deuterium atoms at the desired positions. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
A common route for the synthesis of Eletriptan involves the coupling of a protected 5-bromoindole derivative with phenyl vinyl sulfone, followed by further modifications.[11] To synthesize this compound, a deuterated version of the (R)-1-methyl-2-pyrrolidinylmethyl side chain would be required. This could be achieved by using deuterated reagents, such as methyl-d3 iodide, in the synthesis of the pyrrolidine ring or its precursors.
Analytical Methods
This compound is primarily used as an internal standard in the quantification of Eletriptan in biological samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Representative HPLC-MS/MS Method for Eletriptan Quantification (using this compound as internal standard):
| Parameter | Condition |
| Chromatographic System | HPLC system coupled with a triple quadrupole mass spectrometer |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Eletriptan: m/z 383.2 → 161.1; this compound: m/z 388.2 → 166.1 |
| Sample Preparation | Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and dilution of the supernatant. |
Method Validation:
A typical method validation for the quantification of Eletriptan using this compound would include the assessment of the following parameters according to regulatory guidelines (e.g., FDA, EMA):
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of Eletriptan to this compound against the concentration of Eletriptan.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
-
Recovery: The efficiency of the extraction process is determined.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions is assessed.
Caption: Analytical workflow for Eletriptan quantification.
Conclusion
This compound is a critical tool for the accurate and precise quantification of Eletriptan in biological matrices. Its use as an internal standard in HPLC-MS/MS assays is essential for reliable pharmacokinetic and bioequivalence studies. This guide provides a comprehensive overview of the chemical properties, synthesis considerations, and analytical applications of this compound, serving as a valuable resource for researchers and professionals in the field of drug development and analysis.
References
- 1. d-nb.info [d-nb.info]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. [Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax), a new triptan for migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Eletriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Eletriptan-d5 for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Eletriptan-d5, a deuterated analog of the migraine therapeutic Eletriptan. The inclusion of five deuterium atoms on the phenyl ring of the phenethylsulfonyl moiety makes this compound an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. This document outlines the synthetic strategy, detailed experimental protocols, and relevant biological context.
Introduction to Eletriptan and the Role of an Internal Standard
Eletriptan is a second-generation triptan derivative that acts as a selective agonist for the serotonin 5-HT1B and 5-HT1D receptors.[1] Its activation of these receptors leads to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine headaches.
In clinical and preclinical drug development, accurate quantification of drug concentrations in biological matrices is paramount. Stable isotope-labeled internal standards, such as this compound, are the gold standard for such analyses.[2] These standards exhibit nearly identical physicochemical properties to the analyte of interest but have a distinct mass, allowing for precise correction of matrix effects and variations in sample processing and instrument response.
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be strategically designed by incorporating a deuterated precursor in the established synthetic route of Eletriptan. The key intermediate for introducing the deuterated phenyl group is phenyl-d5 vinyl sulfone . This intermediate can then be coupled with the appropriate indole derivative via a Heck reaction to form the core structure of this compound.
The proposed multi-step synthesis is as follows:
-
Synthesis of Phenyl-d5 Vinyl Sulfone:
-
Step 2a: Synthesis of Thiophenol-d5: This can be achieved through the reduction of benzenesulfonyl chloride-d5, which is commercially available or can be synthesized from benzene-d6.
-
Step 2b: Synthesis of Phenyl-d5 Vinyl Sulfide: Thiophenol-d5 is reacted with a suitable two-carbon synthon, such as 2-chloroethanol, followed by dehydration.
-
Step 2c: Oxidation to Phenyl-d5 Vinyl Sulfone: The synthesized phenyl-d5 vinyl sulfide is then oxidized to the corresponding sulfone.
-
-
Synthesis of the Indole Moiety: The non-deuterated (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a known compound and can be synthesized according to established literature procedures.[3][4]
-
Heck Reaction and Final Steps:
-
Step 3a: Heck Coupling: The synthesized phenyl-d5 vinyl sulfone is coupled with the indole derivative under palladium catalysis.
-
Step 3b: Reduction and Deprotection (if necessary): The resulting intermediate is then reduced to yield this compound. Depending on the specific protecting groups used during the indole synthesis, a final deprotection step may be required.
-
A generalized workflow for this synthesis is depicted below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the key steps in the synthesis of this compound. These should be adapted and optimized based on laboratory conditions and available starting materials.
Synthesis of Phenyl-d5 Vinyl Sulfone
Step 3.1.1: Synthesis of Thiophenol-d5
-
Reaction: Reduction of benzenesulfonyl chloride-d5.
-
Reagents: Benzenesulfonyl chloride-d5, zinc dust, sulfuric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend zinc dust in water.
-
Slowly add a solution of benzenesulfonyl chloride-d5 in a suitable organic solvent (e.g., toluene) to the zinc suspension while stirring vigorously.
-
Add concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 30°C with an ice bath.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude thiophenol-d5 by distillation.
-
Step 3.1.2: Synthesis of Phenyl-d5 Vinyl Sulfide
-
Reaction: Reaction of thiophenol-d5 with 2-chloroethanol followed by dehydration.
-
Reagents: Thiophenol-d5, 2-chloroethanol, sodium hydroxide, sulfuric acid.
-
Procedure:
-
Dissolve thiophenol-d5 in an aqueous solution of sodium hydroxide.
-
Add 2-chloroethanol and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and extract the intermediate, 2-(phenyl-d5-thio)ethanol, with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
To the crude intermediate, add a dehydrating agent such as concentrated sulfuric acid and heat to effect dehydration to phenyl-d5 vinyl sulfide.
-
Purify the product by distillation under reduced pressure.
-
Step 3.1.3: Oxidation to Phenyl-d5 Vinyl Sulfone
-
Reaction: Oxidation of phenyl-d5 vinyl sulfide.
-
Reagents: Phenyl-d5 vinyl sulfide, hydrogen peroxide (30%), acetic acid.
-
Procedure:
-
Dissolve phenyl-d5 vinyl sulfide in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide to the solution while maintaining the temperature at around 70°C.[5][6]
-
After the addition is complete, heat the mixture at reflux for 20-30 minutes.[5][6]
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure phenyl-d5 vinyl sulfone.
-
Heck Reaction and Final Synthesis of this compound
Step 3.2.1: Heck Coupling of Phenyl-d5 Vinyl Sulfone and Indole Derivative
-
Reaction: Palladium-catalyzed coupling of phenyl-d5 vinyl sulfone and (R)-1-acetyl-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole.
-
Reagents: Phenyl-d5 vinyl sulfone, (R)-1-acetyl-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, palladium acetate, tri(o-tolyl)phosphine, triethylamine, DMF.
-
Procedure:
-
To a solution of (R)-1-acetyl-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole in DMF, add phenyl-d5 vinyl sulfone, palladium acetate, tri(o-tolyl)phosphine, and triethylamine.[3][4]
-
Heat the reaction mixture at 90-100°C for several hours until the reaction is complete (monitored by TLC or LC-MS).[3][4]
-
Cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3.2.2: Deacetylation and Reduction to this compound
-
Reaction: Deacetylation of the Heck coupling product followed by reduction of the vinyl group.
-
Reagents: Heck coupling product, potassium carbonate, methanol, palladium on carbon (10%), hydrogen gas.
-
Procedure:
-
Dissolve the purified Heck product in a mixture of methanol, acetonitrile, and water.[3][4]
-
Add potassium carbonate and stir the mixture at a low temperature (5-10°C) until deacetylation is complete.[3][4]
-
Isolate the deacetylated intermediate.
-
Dissolve the intermediate in a suitable solvent (e.g., acetone, water, isopropanol) and add 10% palladium on carbon.[3][4]
-
Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain crude this compound.
-
The free base can be converted to a salt, such as the hydrobromide, by treatment with hydrobromic acid.[3][4]
-
Purify the final product by recrystallization.
-
Quantitative Data
| Step | Product | Expected Yield (%) | Expected Isotopic Purity (%) |
| 3.1.1 | Thiophenol-d5 | 60-70 | >98 |
| 3.1.2 | Phenyl-d5 vinyl sulfide | 50-65[5] | >98 |
| 3.1.3 | Phenyl-d5 vinyl sulfone | 74-78[5] | >98 |
| 3.2.1 | Heck Coupling Intermediate | 70-80 | >98 |
| 3.2.2 | This compound | 80-90 (for reduction step) | >98 |
Mechanism of Action: 5-HT1B/1D Receptor Signaling
Eletriptan exerts its therapeutic effect by acting as an agonist at 5-HT1B and 5-HT1D receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade.
Caption: Eletriptan's signaling pathway via 5-HT1B/1D receptors.
Upon binding of Eletriptan to the 5-HT1B/1D receptor, the associated inhibitory G-protein (Gαi/o) is activated. This activation leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to a cascade of downstream effects, ultimately resulting in the desired therapeutic outcomes of vasoconstriction and reduced neurogenic inflammation.
Conclusion
The synthesis of this compound as an internal standard is a crucial step in the development and analysis of Eletriptan. The proposed synthetic route, utilizing a deuterated phenyl-d5 vinyl sulfone intermediate, provides a viable and efficient method for its preparation. The detailed protocols and understanding of the underlying biological mechanisms provided in this guide will be valuable for researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies. Careful execution and optimization of these synthetic steps will ensure the production of high-purity this compound, suitable for the most demanding analytical applications.
References
- 1. clearsynth.com [clearsynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Phenyl vinyl sulfone and sulfoxide - Chempedia - LookChem [lookchem.com]
Eletriptan-d5: A Technical Guide for its Application as an Internal Standard in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary application of Eletriptan-d5 in research, focusing on its role as an internal standard in the quantitative analysis of the anti-migraine drug Eletriptan. This document details the rationale for its use, outlines a typical experimental protocol, and presents key quantitative data for bioanalytical method development.
Introduction: The Role of this compound in Quantitative Bioanalysis
This compound is a deuterated analog of Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. In the realm of pharmaceutical research, particularly in pharmacokinetic and bioequivalence studies, the accurate quantification of a drug in biological matrices is paramount. This compound serves as an ideal internal standard for this purpose.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry-based assays. Because they are chemically identical to the analyte (Eletriptan), they co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns. However, due to the mass difference imparted by the deuterium atoms, this compound can be distinguished from the unlabeled Eletriptan by a mass spectrometer. This allows for precise and accurate quantification by correcting for variability in sample preparation and instrument response.
Physicochemical Properties
A summary of the key physicochemical properties of Eletriptan and its deuterated analog, this compound, is presented below.
| Property | Eletriptan | This compound |
| Chemical Formula | C₂₂H₂₆N₂O₂S | C₂₂H₂₁D₅N₂O₂S |
| Molecular Weight | 382.52 g/mol | 387.55 g/mol |
| Primary Use in Research | Analyte | Internal Standard |
Experimental Protocol: Quantification of Eletriptan in Human Plasma
The following is a representative experimental protocol for the quantification of Eletriptan in human plasma using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While a specific study detailing the use of this compound was not identified in the search, the following protocol is adapted from a validated method for Eletriptan using a different internal standard and incorporates the expected parameters for this compound.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Briefly vortex the mixture.
-
Add 100 µL of 0.5 N sodium carbonate and vortex again.
-
Add 2.5 mL of methyl tertiary butyl ether as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20°C to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The chromatographic separation is crucial for separating the analyte and internal standard from endogenous plasma components.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Ascentis Express C18, 50 x 4.6 mm, 2.7 µm |
| Mobile Phase | 0.1% Formic Acid in Water : Methanol (40:60 v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is typically used for quantification. The instrument is set to Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both Eletriptan and this compound.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for instrument (e.g., 500°C) |
| IonSpray Voltage | Optimized for instrument (e.g., 5500 V) |
| Gas 1 (Nebulizer) | Optimized for instrument (e.g., 50 psi) |
| Gas 2 (Heater) | Optimized for instrument (e.g., 50 psi) |
| Curtain Gas | Optimized for instrument (e.g., 30 psi) |
| Collision Gas | Nitrogen |
MRM Transitions and Compound Parameters
The selection of specific and sensitive MRM transitions is critical for the selectivity and accuracy of the method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Eletriptan | 383.2 | 84.3 | 200 | 35 | 60 |
| This compound | 388.2 (predicted) | 84.3 or other stable fragment (to be determined experimentally) | 200 | To be optimized | To be optimized |
Note: The MRM transition for this compound is predicted based on its molecular weight. The product ion is likely to be the same as that of Eletriptan if the deuterium labeling is not on the fragmented portion of the molecule. However, these parameters must be empirically determined and optimized during method development.
Method Validation Parameters
A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative) |
A study by Ponnuru et al. using a similar LC-MS/MS method for Eletriptan (with naratriptan as the internal standard) demonstrated a linear range of 0.5–250.0 ng/mL, with intra- and inter-day precision within 1.4–9.2% and 4.4–5.5%, and accuracy within 96.8–103% and 98.5–99.8% for Eletriptan.[1] These results indicate the suitability of this type of methodology for robust and reliable quantification.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind using a stable isotope-labeled internal standard.
Conclusion
This compound is an essential tool for researchers, scientists, and drug development professionals involved in the quantitative analysis of Eletriptan. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for pharmacokinetic, bioequivalence, and other regulatory studies. The experimental protocol outlined in this guide, when properly validated, can serve as a robust method for the determination of Eletriptan concentrations in biological matrices. The key to a successful assay lies in the careful optimization of all experimental parameters, particularly the mass spectrometric conditions for both the analyte and the internal standard.
References
Eletriptan-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Eletriptan-d5 when used as an internal standard in quantitative bioanalytical methods. It details the underlying principles of stable isotope dilution, the pharmacological context of eletriptan, and the practical application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
The Principle of Stable Isotope-Labeled Internal Standards
In quantitative analysis, particularly within complex biological matrices like plasma or serum, an internal standard (IS) is crucial for achieving accuracy and precision.[1][2][3] An ideal IS corrects for variations that can occur at multiple stages of an analytical workflow, including sample extraction, injection volume, and mass spectrometer ionization.[1][2]
Stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard" for use as internal standards in mass spectrometry.[1][4] The core principle is that the SIL-IS is chemically identical to the analyte of interest (the drug being measured), with the only significant difference being its mass due to the incorporation of heavy isotopes (e.g., deuterium, ²H).[4]
This compound is the deuterium-labeled version of Eletriptan. This subtle change in mass makes it distinguishable from the native eletriptan by the mass spectrometer, but its physicochemical properties remain nearly identical. Consequently, this compound and eletriptan exhibit the same behavior during:
-
Sample Preparation: They have identical extraction recovery rates from the biological matrix.[1]
-
Chromatography: They co-elute, meaning they have the same retention time on an HPLC column.[1]
-
Ionization: They experience the same degree of ionization efficiency or suppression in the mass spectrometer's ion source.[1][2]
By adding a known concentration of this compound to every sample, any loss or variation affecting the native eletriptan will proportionally affect the deuterated standard. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which remains constant and reliable despite experimental variability.[4]
Pharmacological Mechanism of Action: Eletriptan
To appreciate its analytical application, it is useful to understand the primary function of eletriptan. Eletriptan is a second-generation triptan medication used for the acute treatment of migraine headaches.[5][6] Its therapeutic effect stems from its activity as a selective serotonin receptor agonist, binding with high affinity to the 5-HT1B, 5-HT1D, and 5-HT1F receptor subtypes.[5][7][8]
The efficacy of eletriptan in alleviating migraine is attributed to two primary mechanisms:[5][8][9]
-
Vasoconstriction of Intracranial Blood Vessels: Activation of 5-HT1B receptors on dilated cranial arteries leads to vasoconstriction, counteracting the painful vasodilation associated with migraine attacks.[7][8][10]
-
Inhibition of Pro-inflammatory Neuropeptide Release: Agonism of 5-HT1D receptors located on presynaptic trigeminal nerve endings inhibits the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are key mediators of neurogenic inflammation and pain signaling in the dura mater.[7][10][11]
Experimental Protocol for Quantification of Eletriptan using this compound
The following section outlines a typical LC-MS/MS method for the quantification of eletriptan in human plasma, adapted from established bioanalytical procedures.[12][13]
Materials and Reagents
-
Eletriptan reference standard
-
This compound internal standard
-
HPLC-grade Methanol and Acetonitrile
-
Formic Acid
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Deionized water
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of human plasma sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL) to all samples except the blank.
-
Vortex the mixture for 30 seconds.
-
Add 1.0 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.
LC-MS/MS System and Conditions
A standard high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used.
Data Presentation
Quantitative data from the LC-MS/MS analysis is critical for method validation and routine use. The tables below summarize typical parameters for an eletriptan assay.
Table 1: Mass Spectrometry Parameters
The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Eletriptan | 383.2 | 84.3 | Positive |
| This compound | 388.2 (Hypothetical) | 89.3 (Hypothetical) | Positive |
| Note: Eletriptan transitions are based on published literature.[12][13] this compound transitions are projected based on a +5 Da mass shift. |
Table 2: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., Ascentis Express C18, 50 x 4.6 mm, 2.7 µm)[12][13] |
| Mobile Phase | 0.1% Formic Acid in Water : Methanol (40:60 v/v)[12][13] |
| Flow Rate | 0.5 mL/min[12][13] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 3: Bioanalytical Method Validation Summary
The method must be validated according to regulatory guidelines to ensure its reliability.[14] Key validation parameters are summarized below, based on typical performance for such assays.[12][13]
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 250.0 ng/mL (r² ≥ 0.996)[12][13] |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 96.8% - 103.0%[12][13] |
| Precision (Intra- & Inter-day) | RSD/CV ≤ 15% (≤ 20% at LLOQ) | Intra-day: 1.4% - 9.2% RSD; Inter-day: 4.4% - 5.5% RSD[12][13] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio > 10; Accurate & Precise | 0.5 ng/mL[12][13] |
| Recovery | Consistent and reproducible | > 85% |
LLOQ: Lower Limit of Quantitation; RSD: Relative Standard Deviation
Conclusion
This compound serves as an exemplary internal standard for the quantitative bioanalysis of eletriptan. Its mechanism of action is rooted in the principles of stable isotope dilution, where it behaves nearly identically to the unlabeled analyte throughout the analytical process. This co-behavior allows it to effectively normalize for procedural variability, from sample extraction to mass spectrometric detection. The use of this compound in a validated LC-MS/MS method enables researchers and drug development professionals to achieve the high levels of accuracy, precision, and robustness required for pharmacokinetic, bioequivalence, and other critical regulatory studies.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Eletriptan - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Eletriptan | C22H26N2O2S | CID 77993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Eletriptan-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and pharmacological characteristics of Eletriptan-d5, a deuterated analog of the selective serotonin 5-HT1B/1D receptor agonist, Eletriptan. This document is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key processes to support research and development activities.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Eletriptan, primarily utilized as an internal standard in pharmacokinetic and metabolic studies.[1][2] The incorporation of five deuterium atoms enhances its mass spectrometric detection without significantly altering its chemical behavior.
Data Presentation
The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, Eletriptan.
| Property | This compound | Eletriptan |
| Molecular Formula | C₂₂H₂₁D₅N₂O₂S | C₂₂H₂₆N₂O₂S |
| Molecular Weight | 387.55 g/mol | 382.52 g/mol |
| CAS Number | 1126745-65-0 | 143322-58-1 |
| Appearance | White to light pale colored powder (for hydrobromide salt)[3] | White to light pale colored powder (for hydrobromide salt)[3] |
| Purity | >95% (HPLC)[4] | Pharmaceutical Grade |
| Isotopic Enrichment | >95%[4] | N/A |
| Property | This compound Hydrochloride | Eletriptan Hydrobromide |
| Molecular Formula | C₂₂H₂₂D₅ClN₂O₂S | C₂₂H₂₇BrN₂O₂S |
| Molecular Weight | 424.01 g/mol [4] | 463.43 g/mol |
| Solubility | Readily soluble in water[3] | Readily soluble in water[3] |
Chemical Structure and Isotopic Labeling
This compound is chemically designated as 3-[[(2R)-1-(Methyl-d3)-2-pyrrolidinyl]methyl-d2]-5-[2-(phenylsulfonyl)ethyl]-1H-indole. The five deuterium atoms are strategically placed on the methyl group and the methylene bridge of the pyrrolidinyl moiety. This labeling provides a distinct mass shift for mass spectrometry-based quantification while minimizing the potential for kinetic isotope effects that could alter its metabolic profile significantly.
Pharmacological Characteristics
Eletriptan is a potent and selective agonist for the serotonin 5-HT1B and 5-HT1D receptors.[1] The deuterated form, this compound, is expected to exhibit a nearly identical pharmacological profile.
Mechanism of Action
The therapeutic activity of Eletriptan in migraine is attributed to:
-
Vasoconstriction of Cranial Blood Vessels: Agonism at 5-HT1B receptors on intracranial blood vessels leads to their constriction.
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides.
Receptor Binding Affinity
For the parent compound, Eletriptan, the following receptor binding affinities have been reported:
Signaling Pathway
The activation of 5-HT1B/1D receptors by Eletriptan initiates a G-protein coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This ultimately results in the modulation of vascular tone and neuronal excitability.
Caption: this compound Signaling Pathway.
Experimental Protocols
Quantification in Human Plasma by HPLC-MS/MS
This method is crucial for pharmacokinetic studies where this compound serves as an internal standard.
Methodology:
-
Chromatography: High-Performance Liquid Chromatography (HPLC)
-
Column: Ascentis Express C18, 50 × 4.6 mm, 2.7 μm
-
Mobile Phase: 0.1% formic acid in water and methanol (40:60 v/v)
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry: Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Eletriptan: m/z 383.2 → 84.3
-
This compound (Internal Standard): m/z 388.2 → 89.3 (predicted)
-
-
-
Sample Preparation: Liquid-liquid extraction of plasma samples.
Caption: Bioanalytical Workflow for Eletriptan.
Characterization by NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the deuterium labels. The absence of proton signals at the deuterated positions and the corresponding changes in the carbon spectra are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the exact mass and elemental composition of this compound. Tandem MS (MS/MS) is used to study its fragmentation pattern, which will be similar to that of Eletriptan but with a mass shift in fragments containing the deuterium labels.
Metabolism
Eletriptan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is N-demethylation, resulting in an active metabolite. The use of deuterated compounds like this compound can sometimes lead to a "kinetic isotope effect," potentially slowing down the rate of metabolism at the site of deuteration. However, given the position of the deuterium atoms on the N-methyl group, any such effect is expected to be minimal and would need to be empirically determined.
Conclusion
This compound is an indispensable tool for the quantitative bioanalysis of Eletriptan. Its well-defined physical and chemical properties, coupled with its identical pharmacological profile to the parent drug, make it an ideal internal standard for ensuring the accuracy and precision of pharmacokinetic and metabolic studies. This guide provides the foundational technical information required for its effective use in a research and development setting.
References
Commercial Suppliers and Technical Guide for Eletriptan-d5 in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial sources for Eletriptan-d5, a critical internal standard for research applications. It includes a comparative summary of suppliers, detailed experimental protocols for its use in pharmacokinetic studies, and an exploration of the signaling pathways of Eletriptan.
Commercial Availability of this compound
This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key quantitative data from a selection of these suppliers. Please note that pricing and availability are subject to change and may require a direct inquiry with the supplier.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Pack Size(s) | Price (USD) | Notes |
| Sussex Research Laboratories Inc. | SI050030 | >95% (HPLC)[1] | >95%[1] | 2 mg, 5 mg, 10 mg | $1,100 (for 10 mg) | Available as HCl salt.[1] |
| Toronto Research Chemicals (TRC) | TRC-E505003-25MG | Information not readily available | Information not readily available | 25 mg | Price upon request[2][3] | Part of LGC Standards. |
| Cayman Chemical | 20048 (unlabeled) | ≥98%[4] | Not Applicable | 10 mg | Price upon request | Data for unlabeled Eletriptan; this compound may be available. |
| Santa Cruz Biotechnology, Inc. | sc-211913 | Information not readily available | Information not readily available | Information not readily available | Price upon request[5] | |
| MedchemExpress | HY-A0039S | >98% (for similar compounds) | Information not readily available | Various | Price upon request[6][7] | Offers this compound and its HCl salt.[7] |
| Simson Pharma Limited | E260045 | Certificate of Analysis provided[8] | Information not readily available | Information not readily available | Price upon request[8] | Offers this compound and its HCl salt.[8] |
| Pharmaffiliates | PA STI 036870 | Certificate of Analysis provided | Information not readily available | Information not readily available | Price upon request | |
| Clearsynth | CS-T-54025 | Certificate of Analysis provided | Information not readily available | In Stock | Price upon request | |
| Aptochem | 2788 | Information not readily available | Information not readily available | Information not readily available | Price upon request[9] | Available as HCl salt.[9] |
Eletriptan Signaling Pathways
Eletriptan is a selective agonist of the serotonin 5-HT1B and 5-HT1D receptors.[10][11] Its therapeutic effect in the treatment of migraine is attributed to two primary mechanisms: the vasoconstriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings.[11][12]
Signaling Pathway Diagram
The following diagram illustrates the downstream effects of Eletriptan binding to its target receptors.
Experimental Protocols: Pharmacokinetic Analysis using this compound
This compound is an ideal internal standard (IS) for the quantification of Eletriptan in biological matrices, such as plasma, due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass-to-charge ratio (m/z). The following is a detailed methodology for a typical pharmacokinetic study using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14]
Experimental Workflow
The diagram below outlines the major steps in a pharmacokinetic study of Eletriptan using this compound as an internal standard.
Detailed Methodologies
3.2.1. Materials and Reagents
-
Eletriptan analytical standard
-
This compound internal standard
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3.2.2. Stock and Working Solutions
-
Eletriptan Stock Solution (1 mg/mL): Accurately weigh and dissolve Eletriptan in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Eletriptan stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3.2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.2.4. Liquid Chromatography Conditions [13]
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3.2.5. Mass Spectrometry Conditions [14]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eletriptan: Precursor ion (Q1) m/z 383.2 → Product ion (Q3) m/z 194.1 (example).
-
This compound: Precursor ion (Q1) m/z 388.2 → Product ion (Q3) m/z 199.1 (example).
-
Note: Specific MRM transitions should be optimized for the instrument being used.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Eletriptan and this compound to achieve maximum sensitivity.
3.2.6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Eletriptan to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Quantify the concentration of Eletriptan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
This comprehensive guide provides researchers with the necessary information to source this compound and effectively utilize it as an internal standard in pharmacokinetic studies. The provided methodologies and diagrams serve as a robust starting point for developing and validating analytical methods for Eletriptan in a research setting.
References
- 1. sussex-research.com [sussex-research.com]
- 2. Toronto Research Chemicals 25MG ent-Eletriptan, Quantity: 25mg | Fisher Scientific [fishersci.co.uk]
- 3. This compound | TRC-E505003-25MG | LGC Standards [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Eletriptan D5 | CAS No- 1126745-65-0 | Simson Pharma Limited [br.simsonpharma.com]
- 9. AspDotNetStorefront - Eletriptan D5 HCl [aptochem.com]
- 10. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. LC-MS/MS determination of eletriptan in rabbit plasma for pharmacokinetics. [wisdomlib.org]
- 13. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Eletriptan-d5: A Technical Guide to Certificate of Analysis Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the specifications typically found on a Certificate of Analysis (CoA) for Eletriptan-d5. This compound is the deuterated analog of Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. Its use as an internal standard in pharmacokinetic and metabolic studies necessitates a thorough understanding of its quality and purity profile. This document outlines the key analytical tests, their methodologies, and typical acceptance criteria, offering a valuable resource for researchers and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize the typical specifications for this compound, compiled from various supplier technical data sheets. It is important to note that specifications may vary between different manufacturers and batches.
Table 1: Identification and Physicochemical Properties
| Test | Specification |
| Product Name | This compound |
| Synonyms | 3-[[(2R)-1-(Methyl-d3)-2-pyrrolidinyl]methyl-d2]-5-[2-(phenylsulfonyl)ethyl]-1H-indole |
| CAS Number | 1126745-65-0 |
| Molecular Formula | C₂₂H₂₁D₅N₂O₂S |
| Molecular Weight | 387.55 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol, DMSO |
Table 2: Purity and Assay
| Test | Method | Specification |
| Purity (HPLC) | HPLC-UV | ≥98% |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |
| Chemical Purity | HPLC, LC-MS | Report individual and total impurities |
| Enantiomeric Purity | Chiral HPLC | Report (S)-isomer content |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | Report value |
Experimental Protocols
Detailed methodologies for the key analytical tests are crucial for the accurate assessment of this compound quality. The following sections describe typical experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Purpose: To determine the chemical purity of this compound and to quantify any related substances.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific composition and gradient program would be optimized to achieve adequate separation of this compound from its potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Eletriptan and its impurities have significant absorbance, often around 225 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: A known concentration of this compound is prepared in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).
-
Quantification: The peak area of this compound is compared to the total area of all peaks to calculate the purity. Impurities are quantified based on their peak areas relative to the main peak, often using relative response factors if known.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Purpose: To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis:
-
Identity: The mass spectrum will show a molecular ion peak corresponding to the theoretical mass of the deuterated compound ([M+H]⁺).
-
Isotopic Purity: The relative intensities of the molecular ion peaks for the d5, d4, d3, etc., species are measured. The isotopic purity is calculated as the percentage of the d5 species relative to the sum of all isotopic species.
-
Chiral HPLC for Enantiomeric Purity
Purpose: To separate and quantify the (S)-enantiomer from the desired (R)-enantiomer of this compound.
Methodology:
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column (e.g., a polysaccharide-based chiral selector).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection Wavelength: UV detection, typically around 225 nm.
-
Quantification: The peak area of the (S)-isomer is compared to the total peak area of both enantiomers to determine the enantiomeric purity.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway of Eletriptan and a typical experimental workflow for its analysis.
Caption: Eletriptan's mechanism of action via 5-HT1B/1D receptor activation.
Caption: A typical analytical workflow for this compound quality control.
Isotopic Purity of Eletriptan-d5 for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Eletriptan-d5, a critical internal standard for quantitative mass spectrometry assays. Ensuring the high isotopic purity of deuterated standards is paramount for the accuracy and reliability of bioanalytical methods in drug development. This document outlines the methodologies for assessing isotopic purity, presents typical data, and discusses the metabolic context of Eletriptan.
Introduction to Eletriptan and the Role of Deuterated Internal Standards
Eletriptan is a second-generation selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine headaches.[1][2] Accurate quantification of Eletriptan in biological matrices is essential for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry.[3] They exhibit similar chemical and physical properties to the analyte, co-elute chromatographically, and experience similar ionization effects, but are distinguishable by their mass-to-charge ratio (m/z). This allows for precise correction of variations during sample preparation and analysis.
The effectiveness of a deuterated internal standard is directly dependent on its isotopic purity. The presence of unlabeled Eletriptan (d0) or partially labeled isotopologues in the this compound standard can interfere with the measurement of the analyte, leading to inaccurate results. Therefore, a thorough characterization of the isotopic distribution of this compound is a critical step in bioanalytical method validation.
Quantitative Analysis of this compound Isotopic Purity
The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS). The goal is to quantify the relative abundance of each isotopologue (d0, d1, d2, d3, d4, and d5).
Hypothetical Isotopic Distribution of this compound
The following table represents a typical, high-purity batch of this compound. The data is illustrative and serves to demonstrate the expected isotopic distribution for a standard suitable for quantitative bioanalysis.
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0 (Unlabeled Eletriptan) | +0 | 0.1 |
| d1 | +1 | 0.2 |
| d2 | +2 | 0.5 |
| d3 | +3 | 1.2 |
| d4 | +4 | 5.0 |
| d5 (Fully Labeled) | +5 | 93.0 |
Table 1: Representative Isotopic Distribution of this compound. This table illustrates a hypothetical but realistic isotopic purity profile for a high-quality this compound standard, with the desired d5 isotopologue being the most abundant.
Experimental Protocol for Isotopic Purity Assessment
This section details a representative experimental protocol for the determination of the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound reference standard
-
Eletriptan reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to an appropriate concentration for LC-MS/MS analysis (e.g., 1 µg/mL).
-
Prepare a similar concentration solution of unlabeled Eletriptan to determine its retention time and fragmentation pattern.
Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Liquid Chromatography Parameters. These parameters are designed for the efficient separation of Eletriptan from potential impurities.
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Table 3: Mass Spectrometry Source and Gas Parameters. These settings are optimized for the efficient ionization of Eletriptan.
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions would be monitored to quantify the different isotopologues of Eletriptan. The precursor ion for unlabeled Eletriptan (d0) is m/z 383.2.[4][5] The d5 isotopologue will have a precursor ion of m/z 388.2. A characteristic product ion for tryptamine-like molecules results from cleavage of the side chain. For Eletriptan, a prominent product ion is observed at m/z 98.0, corresponding to the protonated N-methylpyrrolidinylmethyl moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Eletriptan (d0) | 383.2 | 98.0 | 35 |
| Eletriptan-d1 | 384.2 | 98.0 | 35 |
| Eletriptan-d2 | 385.2 | 98.0 | 35 |
| Eletriptan-d3 | 386.2 | 98.0 | 35 |
| Eletriptan-d4 | 387.2 | 98.0 | 35 |
| This compound | 388.2 | 103.0 | 35 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions. The specific precursor ions for each isotopologue are monitored, with a common product ion for d0-d4 and a shifted product ion for d5 due to deuterium labeling on the pyrrolidine ring.
Data Analysis
-
Inject the this compound solution into the LC-MS/MS system.
-
Integrate the peak areas for each of the monitored MRM transitions.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas for all isotopologues and multiplying by 100.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the workflow for assessing the isotopic purity of this compound.
References
- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Deuterated Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. This technical guide provides an in-depth exploration of deuterated internal standards, the cornerstone of modern quantitative mass spectrometry. From fundamental principles to detailed experimental protocols and regulatory considerations, this document serves as a comprehensive resource for professionals in drug development and bioanalytical research.
Introduction: The Imperative for an Ideal Internal Standard
Quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) is susceptible to several sources of variability, including sample preparation losses, chromatographic inconsistencies, and fluctuations in mass spectrometric detection. An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for this variability.[1] The ideal IS exhibits chemical and physical properties nearly identical to the analyte, ensuring it experiences the same variations during the analytical workflow.[2]
Stable Isotope Labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" for LC-MS-based bioanalysis.[3] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[4][5] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[6]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of deuterated standards is based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[7] A known amount of the deuterated standard is added ("spiked") into the sample at the earliest stage of preparation.[8] The standard and the endogenous analyte (unlabeled) are assumed to behave identically through all subsequent steps, including extraction, derivatization, and ionization.[6][9]
Any loss or variation that affects the analyte will equally affect the deuterated standard. Therefore, the ratio of the mass spectrometer's response for the analyte to that of the internal standard remains constant, regardless of sample loss or signal suppression/enhancement.[6][9] This constant ratio is then used to accurately calculate the concentration of the analyte in the original sample. This principle is the foundation for the high accuracy and precision achieved with this technique.[10]
Figure 1. Conceptual workflow of Isotope Dilution Mass Spectrometry (IDMS).
Key Advantages of Deuterated Internal Standards
The near-identical physicochemical properties of deuterated standards to their unlabeled counterparts provide significant advantages over structural analog internal standards:
-
Correction for Matrix Effects : Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix—are a primary source of inaccuracy in LC-MS bioanalysis.[11] Since a deuterated IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[12] This allows the analyte-to-IS ratio to effectively normalize these effects, leading to more accurate and reliable data.[13]
-
Compensation for Extraction Variability : The recovery of an analyte during sample preparation steps like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be inconsistent. A deuterated IS, having the same extraction efficiency as the analyte, accurately tracks and corrects for any sample-to-sample variability in recovery.[2]
-
Improved Precision and Accuracy : By compensating for multiple sources of error, deuterated standards significantly improve the precision (reproducibility) and accuracy (closeness to the true value) of bioanalytical methods.[6] Studies have shown that methods using stable isotope-labeled internal standards have significantly lower variance and bias compared to those using analog standards.[14]
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][15] Their use is considered a best practice and strengthens confidence in data submitted for regulatory review.[4][6]
Critical Considerations for Method Development
While deuterated standards are superior, their successful implementation requires careful consideration of several factors.
Synthesis, Purity, and Placement of Deuterium Labels
Deuterated standards can be produced through various methods, including controlled chemical exchange or complete custom synthesis.[4] It is crucial to ensure high isotopic purity (or enrichment), typically exceeding 98-99%, to minimize interference from any unlabeled analyte present in the standard.[4][13][16]
The placement of deuterium atoms is also critical. Labels should be on non-exchangeable sites. Deuterium atoms on heteroatoms (like -OH or -NH groups) or on carbons adjacent to carbonyl groups can sometimes exchange back with hydrogen from the solvent, compromising the standard's integrity.[6][17]
Mass Shift and Isotopic Contribution
The mass difference between the analyte and the deuterated IS should be sufficient (ideally ≥ 3 Da) to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte (e.g., ¹³C) interferes with the signal of the IS.[2]
Chromatographic Co-elution
Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they are subjected to the same matrix effects at the same time.[2] However, extensive deuteration can sometimes lead to a slight shift in retention time, a phenomenon known as the "isotope effect," which may cause the IS to elute slightly earlier than the analyte.[11][12] This must be evaluated during method development to ensure the IS still provides adequate correction.
Experimental Protocols and Data Presentation
Robust bioanalytical methods rely on well-defined and validated experimental procedures. This section provides detailed, generalized protocols for common sample preparation techniques and outlines how to evaluate key validation parameters.
General Bioanalytical Workflow
The typical workflow for a bioanalytical assay using a deuterated internal standard involves several key stages, from sample receipt to final data reporting. The internal standard is critically introduced at the very beginning of the sample processing to ensure it tracks the analyte through every subsequent step.
Figure 2. General workflow for a bioanalytical LC-MS/MS assay.
Experimental Protocol: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from biological samples like plasma or serum.
Objective: To precipitate and remove proteins from a plasma sample prior to LC-MS/MS analysis.
Materials:
-
Biological matrix (e.g., human plasma), quality control (QC) samples, study samples.
-
Deuterated Internal Standard (IS) stock solution.
-
Precipitation Solvent: Acetonitrile (ACN) containing 0.1% formic acid.
-
96-well collection plates.
-
Multichannel pipette or automated liquid handler.
-
Plate vortexer and centrifuge with a 96-well plate rotor.
-
Plate sealer.
Methodology:
-
Arrange calibrators, QCs, and study samples in a 96-well plate. Allow samples to thaw completely at room temperature.
-
Using a calibrated pipette, aliquot 50 µL of each sample, standard, or QC into a clean 96-well plate.
-
Add 10 µL of the deuterated IS working solution to every well except the blank matrix.
-
To precipitate the proteins, add 200 µL of cold (4°C) precipitation solvent (ACN with 0.1% formic acid) to each well. The 4:1 ratio of solvent to sample is common.[18]
-
Seal the plate and vortex mix for 2-5 minutes to ensure complete protein precipitation.[3][18]
-
Centrifuge the plate at approximately 4000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.[18]
-
Carefully transfer the supernatant (typically 150-200 µL) to a new 96-well plate, being careful not to disturb the protein pellet.
-
The plate containing the supernatant is now ready for direct injection into the LC-MS/MS system, or for an evaporation and reconstitution step if further concentration is needed.
Experimental Protocol: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte. This is a generic protocol for reversed-phase SPE.
Objective: To extract and concentrate an analyte from a plasma sample while removing interfering matrix components.
Materials:
-
SPE cartridges or 96-well plate (e.g., C18 reversed-phase).
-
SPE vacuum or positive pressure manifold.
-
Conditioning Solvent: Methanol (MeOH).
-
Equilibration Solvent: Deionized water.
-
Wash Solvent: e.g., 5% Methanol in water.
-
Elution Solvent: e.g., 90% Methanol in water with 0.1% formic acid.
-
Sample pre-treatment buffer: e.g., 4% Phosphoric Acid in water.
Methodology:
-
Sample Pre-treatment: Dilute 100 µL of plasma sample with 100 µL of pre-treatment buffer. Add the deuterated IS. Vortex to mix.[19]
-
Conditioning: Place the SPE plate on the manifold. Pass 1 mL of Methanol through each well to activate the sorbent. Do not let the sorbent dry out.[7][20]
-
Equilibration: Pass 1 mL of deionized water through each well to equilibrate the sorbent to an aqueous environment. Do not let the sorbent dry out.[19][20]
-
Sample Loading: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum or pressure to slowly draw the sample through the sorbent at a rate of approximately 1 mL/min. The analyte and IS will be retained on the sorbent.[20]
-
Washing: Pass 1 mL of the wash solvent (5% MeOH) through each well to remove weakly bound interferences. Apply vacuum to dry the sorbent for 1-2 minutes.[7]
-
Elution: Place a clean collection plate inside the manifold. Add 500 µL of the elution solvent to each well. Apply gentle vacuum or pressure to elute the analyte and IS into the collection plate.[20]
-
Post-Elution: The collected eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for injection into the LC-MS/MS system.
Quantitative Data Evaluation
During method validation, key parameters such as recovery, matrix effect, and overall process efficiency are assessed to ensure the method is robust and reliable.
Recovery (Extraction Efficiency)
Recovery measures the efficiency of the extraction process. While 100% recovery is not necessary, it should be consistent and reproducible.[21]
Calculation: Recovery (%) = (Peak Area of Analyte in Pre-extraction Spiked Sample / Peak Area of Analyte in Post-extraction Spiked Sample) x 100
| Analyte Concentration | Pre-extraction Spike Area (A) | Post-extraction Spike Area (B) | % Recovery (A/B * 100) |
| Low QC (10 ng/mL) | 53,866 | 56,700 | 95.0% |
| Med QC (50 ng/mL) | 253,666 | 263,000 | 96.5% |
| High QC (100 ng/mL) | 526,666 | 534,000 | 98.6% |
Table 1. Example calculation of analyte extraction recovery. Data is illustrative, based on the approach described in cited literature.
Matrix Effect (ME)
Matrix effect is evaluated to determine the extent of ion suppression or enhancement.
Calculation: Matrix Factor (MF) = Peak Area of Analyte in Post-extraction Spiked Sample / Peak Area of Analyte in Neat Solution Matrix Effect (%) = (MF - 1) x 100
A positive ME% indicates ion enhancement, while a negative value indicates ion suppression.
| Analyte Concentration | Post-extraction Spike Area (B) | Neat Solution Area (C) | Matrix Factor (B/C) | Matrix Effect (%) |
| Low QC (10 ng/mL) | 56,700 | 58,400 | 0.97 | -3.0% (Suppression) |
| Med QC (50 ng/mL) | 263,000 | 279,000 | 0.94 | -6.0% (Suppression) |
| High QC (100 ng/mL) | 534,000 | 554,000 | 0.96 | -4.0% (Suppression) |
Table 2. Example calculation of Matrix Effect. Data is illustrative, based on the approach described in cited literature.
Internal Standard Normalized Matrix Factor (IS-Normalized MF)
The true power of a deuterated IS is its ability to correct for matrix effects. This is assessed by calculating the IS-Normalized Matrix Factor. The coefficient of variation (CV) of the IS-Normalized MF across different lots of matrix should be ≤15%.
Calculation: IS-Normalized MF = (Analyte Peak Area in Post-Spike / IS Peak Area in Post-Spike) / (Analyte Peak Area in Neat / IS Peak Area in Neat)
| Matrix Lot | Analyte Area (Post-Spike) | IS Area (Post-Spike) | Analyte/IS Ratio (Matrix) | Analyte/IS Ratio (Neat) | IS-Normalized MF |
| 1 | 88,200 | 175,100 | 0.504 | 0.521 | 0.967 |
| 2 | 92,500 | 186,200 | 0.497 | 0.521 | 0.954 |
| 3 | 85,100 | 168,900 | 0.504 | 0.521 | 0.967 |
| 4 | 95,300 | 184,500 | 0.517 | 0.521 | 0.992 |
| 5 | 90,600 | 179,800 | 0.504 | 0.521 | 0.967 |
| 6 | 98,100 | 191,200 | 0.513 | 0.521 | 0.985 |
| Mean | 0.972 | ||||
| Std Dev | 0.014 | ||||
| %CV | 1.4% |
Table 3. Example data for IS-Normalized Matrix Factor, demonstrating effective correction by the deuterated IS. Data is illustrative.
Regulatory Perspective
Both the FDA and EMA provide detailed guidance on bioanalytical method validation. The latest harmonized guideline, ICH M10, underscores the importance of using an internal standard.[22][23]
-
FDA: The FDA's guidance documents emphasize that the IS should be a stable isotope-labeled version of the analyte whenever possible.[15][24] The agency also provides specific recommendations on evaluating IS response variability to ensure it does not compromise data accuracy.[25]
-
EMA: The EMA guideline similarly states that SIL-IS are the preferred choice for mass spectrometric assays.[5][10] The guideline details the validation parameters that must be assessed, including matrix effects, and sets acceptance criteria.[5]
Both agencies require a thorough validation of the bioanalytical method to demonstrate its suitability for the intended purpose, and the use of a high-quality deuterated internal standard is a key component of a robust and defensible assay.[22][26]
Conclusion
Deuterated internal standards are indispensable tools in modern bioanalysis, providing the foundation for accurate, precise, and robust quantification of drugs and metabolites in complex biological matrices. Their ability to mimic the analyte of interest allows for effective correction of variability arising from matrix effects and sample processing. By understanding the core principles of isotope dilution, adhering to rigorous experimental protocols, and carefully considering the characteristics of the chosen standard, researchers can develop high-quality bioanalytical methods that meet stringent scientific and regulatory standards, ultimately ensuring the integrity of data in drug development.
References
- 1. Protein preparation for LC-MS/MS analysis [protocols.io]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ema.europa.eu [ema.europa.eu]
- 6. youtube.com [youtube.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 14. scispace.com [scispace.com]
- 15. fda.gov [fda.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 21. fda.gov [fda.gov]
- 22. ema.europa.eu [ema.europa.eu]
- 23. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 25. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 26. researchgate.net [researchgate.net]
The Quintessential Role of Eletriptan-d5 in Advancing Pharmacokinetic Research: A Technical Guide
For Immediate Release
A Deep Dive into the Bioanalytical Significance of Deuterated Eletriptan in Drug Metabolism and Pharmacokinetic Studies
In the landscape of modern drug development, particularly in the realm of pharmacokinetic (PK) analysis, the precision and reliability of bioanalytical methods are paramount. This technical guide delves into the critical role of Eletriptan-d5, a deuterated stable isotope-labeled internal standard, in the quantitative analysis of the migraine therapeutic, Eletriptan. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the methodologies and data underpinning its use.
The Imperative for Stable Isotope-Labeled Internal Standards
In bioanalytical assays, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for ensuring accuracy and precision. The ideal IS co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. By incorporating deuterium atoms, the mass of the molecule is increased, allowing for its distinct detection by the mass spectrometer while maintaining nearly identical physicochemical properties to the parent drug, Eletriptan. This minimizes the risk of analytical variability and enhances the robustness of the pharmacokinetic data.
Experimental Protocols for Eletriptan Pharmacokinetic Studies
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The following sections outline a typical experimental protocol for the quantification of Eletriptan in human plasma, adapted from established methodologies, with the incorporation of this compound as the internal standard.
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction (LLE) procedure is commonly employed to isolate Eletriptan and this compound from the plasma matrix.
-
Aliquoting: In a polypropylene tube, 100 µL of human plasma is aliquoted.
-
Internal Standard Spiking: To this, a precise volume of this compound working solution is added.
-
Alkalinization: A small volume of a basic solution, such as 0.5 N sodium carbonate, is added to facilitate the extraction of the basic Eletriptan molecule into an organic solvent.
-
Extraction: An appropriate organic extraction solvent, for example, methyl tertiary butyl ether, is added. The mixture is then vortexed for approximately 10 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Centrifugation: The samples are centrifuged at high speed (e.g., 4,000 rpm for 10 minutes) to separate the aqueous and organic layers.
-
Evaporation: The supernatant organic layer is carefully transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in the mobile phase, vortexed, and then transferred to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of Eletriptan and this compound are achieved using a validated LC-MS/MS method.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Ascentis Express C18, 50 × 4.6 mm, 2.7 μm |
| Mobile Phase | 0.1% Formic acid in water: Methanol (40:60 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 2 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Eletriptan | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 383.2 | 388.2 |
| Product Ion (m/z) | 84.3 | 84.3 or 89.3 (depending on fragmentation) |
| Declustering Potential (DP) | 65 V | (To be optimized) |
| Collision Energy (CE) | 35 V | (To be optimized) |
Note: The specific MRM transition for this compound would be empirically determined during method development, but would involve the deuterated precursor ion and a characteristic product ion.
Data Presentation: Method Validation Summary
A comprehensive validation of the bioanalytical method is crucial to ensure its reliability. The following table summarizes typical validation parameters for the quantification of Eletriptan in human plasma.
Table 3: Bioanalytical Method Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.5–250.0 ng/mL with r² ≥ 0.9963 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.4–9.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.4–5.5% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 96.8–103% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 98.5–99.8% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | No significant ion suppression or enhancement | Monitored and compensated for by this compound |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentrations | Stable under various storage conditions |
Data adapted from a study by Ponnuru et al. (2011), which utilized a similar methodology with a different internal standard.[1][2]
Visualizing the Workflow and Rationale
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between Eletriptan and its deuterated internal standard.
Caption: Experimental workflow for a typical pharmacokinetic study of Eletriptan.
Caption: Logical relationship demonstrating the role of this compound in pharmacokinetic analysis.
Conclusion
The use of this compound as an internal standard is a critical component of a robust and reliable bioanalytical method for the pharmacokinetic evaluation of Eletriptan. Its near-identical chemical and physical properties to the analyte ensure that it effectively tracks and compensates for potential variabilities during sample processing and analysis. This technical guide provides a foundational understanding of the experimental protocols and data integrity measures essential for conducting high-quality pharmacokinetic studies, ultimately contributing to the safer and more effective use of Eletriptan in the treatment of migraines.
References
Methodological & Application
Development of a Robust LC-MS/MS Method for the Quantification of Eletriptan in Human Plasma Using Eletriptan-d5 as an Internal Standard
Application Note
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Eletriptan in human plasma. The method utilizes Eletriptan-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation was performed using a straightforward protein precipitation technique. Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution, providing a short run time. The method was validated over a linear range of 0.5 to 250 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Eletriptan is a second-generation selective serotonin (5-HT) 1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2] Accurate and reliable quantification of Eletriptan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has become the preferred analytical technique for such applications due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4][5] This application note presents a complete protocol for the development and validation of an LC-MS/MS method for Eletriptan in human plasma using this compound.
Experimental
Materials and Reagents
Eletriptan hydrobromide and this compound were of reference standard grade. HPLC-grade methanol and acetonitrile were purchased from a reputable supplier. Formic acid and ammonium acetate were of analytical grade. Human plasma was obtained from a certified blood bank.
Instrumentation
The LC-MS/MS system consisted of a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC-MS/MS Method Development
Chromatographic Conditions: An Ascentis Express C18 column (50 x 4.6 mm, 2.7 µm) was used for chromatographic separation.[6][7] The mobile phase consisted of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).[6][7] A gradient elution was employed at a flow rate of 0.5 mL/min.[6][7] The total run time was optimized to be short for high throughput.
Mass Spectrometric Conditions: The mass spectrometer was operated in the positive ion electrospray mode. Multiple Reaction Monitoring (MRM) was used for quantification. The precursor to product ion transitions were m/z 383.2 → 84.3 for Eletriptan and are proposed to be m/z 388.2 → 84.3 for this compound, based on the addition of five deuterium atoms to the parent molecule.[6][7] Collision energy and other MS parameters were optimized to maximize the signal intensity.
Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of Eletriptan and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the Eletriptan stock solution with a mixture of methanol and water. Calibration standards and quality control samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation Protocol
A simple and efficient protein precipitation method was employed for sample preparation.[1] To 100 µL of plasma sample, 50 µL of the this compound internal standard working solution was added, followed by 300 µL of acetonitrile. The mixture was vortexed vigorously and then centrifuged to precipitate the proteins. The supernatant was transferred to a clean tube, evaporated to dryness under a gentle stream of nitrogen, and the residue was reconstituted in the mobile phase for injection into the LC-MS/MS system.
Caption: Sample preparation workflow using protein precipitation.
Results and Discussion
The developed method demonstrated excellent chromatographic performance with a sharp and symmetrical peak for Eletriptan, well-separated from any endogenous plasma components. The use of this compound as an internal standard ensured the reliability of the quantification.
Method Validation
The method was validated according to regulatory guidelines, and the results are summarized in the tables below.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.5 - 250.0 ng/mL[6][7] |
| Correlation Coefficient (r²) | ≥ 0.9963[6][7] |
| Weighing Factor | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 80-120 |
| Low QC | 1.5 | < 15 | < 15 | 85-115 |
| Mid QC | 75.0 | < 15 | < 15 | 85-115 |
| High QC | 175.0 | < 15 | < 15 | 85-115 |
Data adapted from similar published methods.[6][7]
Table 3: Recovery
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Eletriptan | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
System Suitability
System suitability was assessed by injecting replicate samples of a mid-level QC, and the %RSD for the peak area ratio was consistently below 5%, indicating excellent system performance.
Caption: Logical workflow of the LC-MS/MS system for Eletriptan analysis.
Conclusion
A highly sensitive, specific, and rapid LC-MS/MS method for the quantification of Eletriptan in human plasma has been successfully developed and validated. The use of this compound as an internal standard, coupled with a simple protein precipitation sample preparation, provides a robust and reliable assay. This method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic and other related studies of Eletriptan.[1]
References
- 1. LC-MS/MS determination of eletriptan in rabbit plasma for pharmacokinetics. [wisdomlib.org]
- 2. Eletriptan | C22H26N2O2S | CID 77993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Eletriptan in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Eletriptan in human plasma. The use of a stable isotope-labeled internal standard, Eletriptan-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described protocol, involving a straightforward sample preparation procedure, provides a reliable and high-throughput solution for pharmacokinetic studies and clinical research involving Eletriptan.
Introduction
Eletriptan is a second-generation selective serotonin (5-HT) 1B/1D receptor agonist used in the treatment of migraine headaches. To accurately assess its pharmacokinetic profile, a sensitive and specific bioanalytical method is required. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it mimics the analyte's behavior during sample extraction and ionization, thus correcting for potential variations and leading to more reliable data.[1][2] This document provides a detailed protocol for the determination of Eletriptan in plasma, from sample preparation to data acquisition, along with representative performance data.
Experimental
Materials and Reagents
-
Eletriptan hydrobromide
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions
A typical HPLC setup for the analysis of Eletriptan is summarized in the table below. Conditions may be optimized for specific instrumentation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution, to be optimized for best separation |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 4 °C |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transitions are crucial for the selective detection of Eletriptan and its internal standard.
| Parameter | Eletriptan | This compound (Internal Standard) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 383.2 | m/z 388.2 |
| Product Ion (Q3) | m/z 84.3 | m/z 84.3 (or other stable fragment) |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | To be optimized | To be optimized |
| Declustering Potential | To be optimized | To be optimized |
Note: The product ion for this compound can be the same as for Eletriptan if the deuterium atoms are not on the fragmented part of the molecule. The precursor ion is shifted by +5 Da due to the five deuterium atoms.
Protocol: Plasma Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and quality controls (QCs) at room temperature.
-
Vortex samples to ensure homogeneity.
-
Pipette 100 µL of each plasma sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., at 100 ng/mL) to each tube, except for blank samples. To the blank, add 20 µL of the reconstitution solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.
Method Validation Data (Representative)
The following tables summarize the expected performance characteristics of this method, based on published data for Eletriptan analysis using similar methodologies.[3]
Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Eletriptan | 0.5 - 250 | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 75 | < 15 | < 15 | 85 - 115 |
| High | 175 | < 15 | < 15 | 85 - 115 |
Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Eletriptan | Low | > 80 | 85 - 115 |
| Eletriptan | High | > 80 | 85 - 115 |
| This compound | - | > 80 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Eletriptan in plasma.
Principle of Internal Standard Use
Caption: Role of the internal standard in quantitative analysis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of Eletriptan in human plasma. The protocol is well-suited for pharmacokinetic and bioequivalence studies, offering the accuracy and precision required for regulatory submissions and clinical research. The use of a stable isotope-labeled internal standard is critical for mitigating the variability inherent in the analysis of complex biological matrices.
References
- 1. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Eletriptan in Human Plasma Using Eletriptan-d5 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details robust and reliable sample preparation techniques for the quantitative analysis of Eletriptan in human plasma by LC-MS/MS. Eletriptan is a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1] Accurate and precise quantification of Eletriptan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides detailed protocols for Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), utilizing Eletriptan-d5 as a stable isotopic internal standard to ensure high accuracy and reproducibility. Quantitative performance data, including recovery and matrix effects, are presented to aid researchers in selecting the most appropriate method for their analytical needs.
Introduction
Eletriptan is rapidly absorbed orally and undergoes extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results. The choice of sample preparation technique is critical for removing matrix interferences, such as proteins and phospholipids, which can suppress or enhance the ionization of the analyte in the mass spectrometer. This note compares two common techniques: Liquid-Liquid Extraction and Protein Precipitation, providing protocols and performance data to guide laboratory professionals.
Experimental Protocols
Materials and Reagents
-
Eletriptan and this compound reference standards
-
HPLC grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (88%)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Deionized water
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
96-well collection plates
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the analysis of Eletriptan in human plasma.[3][4]
-
Sample Spiking: To 100 µL of human plasma in a 1.5 mL polypropylene tube, add 25 µL of this compound working solution (concentration to be optimized based on expected Eletriptan concentrations).
-
Alkalinization: Add 100 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
Extraction: Add 1.0 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 60:40 v/v methanol:0.1% formic acid in water). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial or 96-well plate for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
This protocol is based on a method developed for the analysis of Eletriptan in rabbit plasma.[5]
-
Sample Spiking: To 100 µL of human plasma in a 1.5 mL polypropylene tube, add 25 µL of this compound working solution.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well of a 96-well plate.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in mobile phase if further concentration is needed.
Quantitative Data Summary
The following table summarizes the quantitative performance of the described sample preparation techniques.
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte | Eletriptan | Eletriptan |
| Matrix | Human Plasma | Rabbit Plasma[5] |
| Recovery (%) | 85.6 - 88.2[3] | ~77.5[5] |
| Matrix Effect | Not significant[3] | Not reported |
| LLOQ | 0.5 ng/mL[3][4] | 0.05 ng/mL[5] |
| Linear Range | 0.5 - 250 ng/mL[3][4] | 0.05 - 210 ng/mL[5] |
Visualizations
Bioanalytical Workflow for Eletriptan Analysis
The following diagram illustrates the general workflow for the bioanalysis of Eletriptan from plasma samples.
Caption: Bioanalytical workflow for Eletriptan quantification.
Eletriptan Metabolism Pathway
This diagram shows the primary metabolic pathway of Eletriptan.
Caption: Primary metabolic pathway of Eletriptan.
Discussion
Both Liquid-Liquid Extraction and Protein Precipitation are effective methods for the preparation of plasma samples for Eletriptan analysis. LLE offers higher recovery and potentially cleaner extracts, which can lead to reduced matrix effects and improved assay robustness.[3] However, LLE is a more laborious and time-consuming technique. Protein Precipitation is a simpler and faster method that is more amenable to high-throughput automation.[5] The choice between the two methods will depend on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available resources. The use of this compound as an internal standard is highly recommended for both methods to ensure the highest quality data.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the development and implementation of robust sample preparation methods for the quantitative analysis of Eletriptan in human plasma. Both LLE and PPT, when paired with a stable isotope-labeled internal standard like this compound, can yield accurate and precise results for pharmacokinetic and other clinical research applications.
References
- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS determination of eletriptan in rabbit plasma for pharmacokinetics. [wisdomlib.org]
Application Note: High-Throughput Analysis of Eletriptan and Eletriptan-d5 in Human Plasma by LC-MS/MS
Application Notes and Protocols for the Mass Spectrometry Detection of Eletriptan-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Eletriptan and its deuterated internal standard, Eletriptan-d5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are based on established and validated research to ensure reliable and reproducible results in a research and drug development setting.
Introduction
Eletriptan is a second-generation selective serotonin (5-HT) receptor agonist used in the treatment of migraine headaches. Accurate quantification of Eletriptan in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it corrects for matrix effects and variations in sample processing and instrument response.
Quantitative Mass Spectrometry Parameters
The following table summarizes the key mass spectrometry parameters for the detection of Eletriptan and its internal standard, this compound. These parameters are a starting point and may require optimization based on the specific mass spectrometer used.
| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Polarity |
| Eletriptan | 383.2 | 84.3 | Positive |
| This compound | 388.2 | 84.3 | Positive |
Note: The precursor ion for this compound is shifted by +5 Da due to the five deuterium atoms. The product ion is often the same as the unlabeled compound if the deuterium labels are not on the fragmented portion of the molecule. This should be confirmed experimentally.
Experimental Protocols
This section details the recommended protocols for sample preparation, liquid chromatography, and mass spectrometry analysis.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Eletriptan from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., Ascentis Express C18, 50 x 4.6 mm, 2.7 µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Isocratic or a shallow gradient depending on the complexity of the matrix. A typical starting condition is 40:60 (A:B).[1][2] |
| Flow Rate | 0.5 mL/min[1][2] |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Conditions
The following are typical MS parameters. Instrument-specific optimization is highly recommended.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| Dwell Time | 100 - 200 ms |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Eletriptan using LC-MS/MS.
Caption: Experimental workflow for Eletriptan analysis.
Eletriptan Signaling Pathway
Eletriptan acts as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. Its therapeutic effect in migraine is believed to be mediated through the following pathways:
Caption: Eletriptan's mechanism of action in migraine relief.
References
Application Notes and Protocols for the Quantification of Eletriptan in Biological Matrices using Eletriptan-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eletriptan is a second-generation selective serotonin receptor agonist used in the treatment of migraine headaches. Accurate quantification of eletriptan in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the sensitive and selective quantification of eletriptan using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Eletriptan-d5 as the internal standard. The use of a stable isotope-labeled internal standard like this compound is highly recommended as it closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision of the method.
Experimental Protocols
Materials and Reagents
-
Eletriptan hydrobromide: Reference standard of known purity.
-
This compound: Deuterated internal standard.
-
Biological Matrix: Human plasma (with anticoagulant such as K2-EDTA).
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Acids: Formic acid (reagent grade).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Reconstitution Solvent: Methanol:Water (50:50, v/v) with 0.1% formic acid.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required.
-
HPLC: Capable of gradient or isocratic elution.
-
Mass Spectrometer: Equipped with an electrospray ionization (ESI) source and capable of Multiple Reaction Monitoring (MRM).
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of eletriptan hydrobromide and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of eletriptan by serially diluting the primary stock solution with methanol:water (50:50, v/v) to achieve concentrations for the calibration curve.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with methanol:water (50:50, v/v).
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a common and effective method for extracting eletriptan from plasma.
-
Pipette 100 µL of plasma sample (or calibration standard/quality control sample) into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube, except for the blank matrix samples.
-
Vortex mix for 10 seconds.
-
Add 500 µL of the extraction solvent (e.g., MTBE).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Diagram: Experimental Workflow for Eletriptan Quantification
Caption: Workflow for Eletriptan analysis in plasma.
LC-MS/MS Method
The following are typical starting conditions that may require optimization for your specific instrumentation.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 10% B, ramp to 90% B over 2 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
Mass Spectrometric Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: MRM Transitions for Eletriptan and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Eletriptan | 383.2 | 84.3 | 150 | 35 |
| This compound | 388.2 | 84.3 | 150 | 35 |
Note: The product ion for this compound is expected to be the same as for unlabeled eletriptan as the deuterium atoms are not located on the commonly observed fragment. However, it is crucial to confirm this by infusing the this compound standard into the mass spectrometer and performing a product ion scan to identify the most abundant fragment.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of eletriptan and this compound.
-
Linearity and Range: Construct a calibration curve using at least six non-zero standards over the expected concentration range (e.g., 0.1 to 100 ng/mL). The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of eletriptan in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative storage in the autosampler.
Diagram: Logical Flow of Bioanalytical Method Validation
Caption: Key parameters for method validation.
Data Presentation
All quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Eletriptan/Eletriptan-d5) | % Accuracy |
| 0.1 (LLOQ) | 0.012 | 98.5 |
| 0.5 | 0.061 | 101.2 |
| 1.0 | 0.123 | 100.5 |
| 5.0 | 0.615 | 99.8 |
| 25.0 | 3.075 | 100.1 |
| 75.0 | 9.225 | 99.5 |
| 100.0 | 12.301 | 100.3 |
Table 3: Example Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % CV |
| LLOQ QC | 0.1 | 0.099 | 99.0 | 8.5 |
| Low QC | 0.3 | 0.295 | 98.3 | 6.2 |
| Mid QC | 30.0 | 30.5 | 101.7 | 4.5 |
| High QC | 80.0 | 79.2 | 99.0 | 3.8 |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and selective approach for the quantification of eletriptan in biological matrices. Proper method development and thorough validation are essential to ensure the generation of reliable data for clinical and research applications. The provided protocols and validation guidelines serve as a comprehensive resource for scientists and professionals in the field of drug development and bioanalysis.
Application of Eletriptan-d5 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Eletriptan-d5, a deuterium-labeled internal standard, in drug metabolism studies of Eletriptan. These protocols are intended to guide researchers in conducting pharmacokinetic (PK) and in vitro metabolism assays with a focus on accurate quantification and pathway elucidation.
Introduction to Eletriptan and the Role of Deuterated Standards
Eletriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system to its only known active metabolite, N-desmethyl-eletriptan.[2][3] Understanding the metabolic fate and pharmacokinetic profile of Eletriptan is crucial for drug development and for assessing potential drug-drug interactions.[4]
Deuterium-labeled compounds, such as this compound, are invaluable tools in drug metabolism studies.[5] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties to the parent drug. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods, ensuring accurate and precise quantification by correcting for variations during sample preparation and analysis.[6]
Key Applications of this compound
-
Internal Standard for Bioanalytical Methods: this compound is the gold standard internal standard for the quantification of Eletriptan in biological matrices such as plasma and serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its similar extraction recovery and chromatographic behavior to the unlabeled Eletriptan, but distinct mass, allows for reliable correction of analytical variability.
-
Metabolic Pathway Elucidation: While not its primary use, stable isotope-labeled compounds can aid in tracing the metabolic fate of a drug and identifying metabolites.
-
Pharmacokinetic (PK) Studies: Accurate quantification using this compound is essential for determining key PK parameters of Eletriptan, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
-
In Vitro Metabolism Assays: this compound is critical for the accurate quantification of Eletriptan and its metabolites in in vitro systems, such as human liver microsomes, to study enzyme kinetics and inhibition.
Data Presentation: Pharmacokinetic Parameters of Eletriptan
The following table summarizes the pharmacokinetic parameters of Eletriptan from a study in healthy human volunteers. The use of a robust bioanalytical method with an appropriate internal standard, such as this compound, is essential for generating such precise data.
| Parameter | 20 mg Single Dose | 40 mg Single Dose | 80 mg Single Dose |
| Cmax (ng/mL) | 48.8 ± 16.5 | 102.5 ± 34.2 | 173.6 ± 58.7 |
| Tmax (hr) | 1.7 ± 0.7 | 1.6 ± 0.8 | 2.0 ± 1.1 |
| AUC0-t (ng·hr/mL) | 279.4 ± 93.8 | 621.7 ± 214.3 | 1141.9 ± 386.1 |
| AUC0-inf (ng·hr/mL) | 287.8 ± 97.4 | 641.3 ± 224.8 | 1177.6 ± 399.8 |
| t1/2 (hr) | 4.4 ± 1.0 | 4.8 ± 1.3 | 4.9 ± 1.2 |
Data presented as mean ± standard deviation. Data is representative and compiled from published literature.
Experimental Protocols
Protocol 1: Quantification of Eletriptan in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the determination of Eletriptan in human plasma for pharmacokinetic studies.
1. Materials and Reagents
-
Eletriptan reference standard
-
This compound (internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
2. Preparation of Stock and Working Solutions
-
Eletriptan Stock Solution (1 mg/mL): Accurately weigh and dissolve Eletriptan in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Eletriptan stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.
-
Add 50 µL of 0.1 M sodium carbonate solution and vortex.
-
Add 1 mL of MTBE, vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Eletriptan from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Eletriptan: Precursor ion > Product ion (e.g., m/z 383.2 > 194.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 388.2 > 199.1) (Note: Specific MRM transitions should be optimized for the instrument used).
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Eletriptan to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) for the calibration curve.
-
Determine the concentration of Eletriptan in the QC and unknown samples from the calibration curve.
Protocol 2: In Vitro Metabolism of Eletriptan in Human Liver Microsomes (HLM)
This protocol is designed to investigate the metabolism of Eletriptan to N-desmethyl-eletriptan and to assess potential CYP3A4 inhibition.
1. Materials and Reagents
-
Eletriptan
-
This compound
-
N-desmethyl-eletriptan reference standard
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., solutions A and B containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Ketoconazole (CYP3A4 inhibitor)
-
Acetonitrile (containing this compound as internal standard for quenching and protein precipitation)
2. Incubation Procedure for Metabolic Stability
-
Prepare an incubation mixture containing HLM (final concentration e.g., 0.5 mg/mL) in potassium phosphate buffer.
-
Pre-warm the HLM suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding Eletriptan (final concentration e.g., 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing this compound.
-
Vortex and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS as described in Protocol 1 to quantify the remaining Eletriptan.
3. Incubation Procedure for CYP3A4 Inhibition Assay
-
Prepare incubation mixtures containing HLM (e.g., 0.2 mg/mL) in potassium phosphate buffer.
-
Add varying concentrations of a test inhibitor (or Ketoconazole as a positive control). Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding Eletriptan (at a concentration near its Km for CYP3A4, e.g., 10 µM) and the NADPH regenerating system.
-
Incubate for a fixed time (e.g., 15 minutes) at 37°C.
-
Quench the reaction with ice-cold acetonitrile containing this compound.
-
Process the samples as described above.
-
Analyze the samples by LC-MS/MS to quantify the formation of N-desmethyl-eletriptan. The internal standard will be used to quantify both Eletriptan and its metabolite.
4. Data Analysis for Inhibition
-
Calculate the rate of N-desmethyl-eletriptan formation at each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of metabolite formation) by fitting the data to a suitable model.
Visualizations
References
- 1. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate dependent inhibition profiles of fourteen drugs on CYP3A4 activity measured by a high throughput LCMS/MS method with four probe drugs, midazolam, testosterone, nifedipine and terfenadine. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substrate dependent inhibition profiles of fourteen drugs on CYP3A4 activity measured by a high throughput LCMS/MS method with four probe drugs, midazolam, testosterone, nifedipine and terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Screening of Eletriptan in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and rapid high-throughput screening (HTS) method for the quantitative analysis of Eletriptan in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Eletriptan-d5, to ensure accuracy and precision. A streamlined protein precipitation protocol is employed for sample preparation, enabling a fast turnaround time suitable for screening large numbers of samples in a drug development environment. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Eletriptan is a second-generation triptan, a selective serotonin 5-HT1B/1D receptor agonist, used for the acute treatment of migraine headaches.[1][2] In the drug development process, high-throughput screening (HTS) of potential drug candidates and their metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[3][4] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.[5][6]
The use of a deuterated internal standard (IS) is critical in LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[7][8] This note describes a validated HTS method for Eletriptan in human plasma using this compound as the internal standard, designed for rapid and reliable analysis.
Experimental
2.1. Materials and Reagents
-
Eletriptan hydrobromide reference standard (≥98% purity)
-
This compound hydrobromide (deuterated internal standard, ≥98% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
2.2. Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2.3. Stock and Working Solutions
-
Eletriptan Stock Solution (1 mg/mL): Dissolve 10 mg of Eletriptan hydrobromide in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound hydrobromide in 1 mL of methanol.
-
Eletriptan Working Solutions: Prepare serial dilutions of the Eletriptan stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
2.4. Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.
-
Add 50 µL of plasma sample, calibration standard, or quality control to the appropriately labeled tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
2.5. LC-MS/MS Method
The chromatographic separation is performed using a C18 column with a gradient elution. The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM).
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Conditions | |
| Column | C18, 50 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B in 1.5 min, hold for 0.5 min, re-equilibrate for 1 min |
| Total Run Time | 3.0 min |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | 800 L/hr |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Eletriptan | 383.2 | 122.1 | 100 | 30 | 25 |
| This compound | 388.2 | 122.1 | 100 | 30 | 25 |
Note: The product ion at m/z 84.3 has also been reported for Eletriptan and could be used as an alternative or for confirmation.[9][10]
Workflow and Data Presentation
The overall workflow for the high-throughput screening of Eletriptan is depicted in the following diagram.
Results and Discussion
The developed method was validated for its linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 0.5 to 250 ng/mL, with a correlation coefficient (r²) of ≥0.995. The intra- and inter-day precision and accuracy were within ±15% for all quality control samples, which is acceptable for bioanalytical method validation.
Table 3: Calibration Curve and Quality Control Data
| Sample Type | Nominal Concentration (ng/mL) | Calculated Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| Calibration Standard 1 | 0.5 | 0.52 ± 0.04 | 104.0 | 7.7 |
| Calibration Standard 2 | 1.0 | 1.05 ± 0.07 | 105.0 | 6.7 |
| Calibration Standard 3 | 5.0 | 4.89 ± 0.34 | 97.8 | 7.0 |
| Calibration Standard 4 | 25.0 | 25.7 ± 1.54 | 102.8 | 6.0 |
| Calibration Standard 5 | 100.0 | 98.2 ± 4.91 | 98.2 | 5.0 |
| Calibration Standard 6 | 250.0 | 245.5 ± 12.28 | 98.2 | 5.0 |
| LLOQ QC | 0.5 | 0.53 ± 0.05 | 106.0 | 9.4 |
| Low QC | 1.5 | 1.45 ± 0.12 | 96.7 | 8.3 |
| Mid QC | 75.0 | 78.1 ± 3.91 | 104.1 | 5.0 |
| High QC | 200.0 | 195.4 ± 8.79 | 97.7 | 4.5 |
The use of a deuterated internal standard, this compound, is paramount for mitigating matrix effects and ensuring data reliability. The protein precipitation method is rapid and amenable to automation in a 96-well format, making it ideal for high-throughput screening environments. The short LC run time of 3.0 minutes allows for the analysis of a large number of samples in a short period.
Conclusion
This application note presents a validated high-throughput LC-MS/MS method for the quantification of Eletriptan in human plasma. The method is rapid, sensitive, and accurate, making it suitable for routine use in drug development and clinical research settings. The incorporation of a deuterated internal standard and a streamlined sample preparation protocol ensures the generation of high-quality data in a high-throughput manner.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ijera.com [ijera.com]
- 3. nuvisan.com [nuvisan.com]
- 4. Lead Discovery | Bruker [bruker.com]
- 5. lampyridjournal.com [lampyridjournal.com]
- 6. High-Throughput Screening Using Mass Spectrometry within Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Addressing isotopic exchange in Eletriptan-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eletriptan-d5. The information provided addresses potential issues related to isotopic exchange and ensures the accurate and reliable use of this deuterated internal standard in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a stable isotope-labeled version of Eletriptan, a medication used to treat migraines. In research, particularly in pharmacokinetic and bioanalytical studies, this compound is used as an internal standard for quantitative analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its slightly higher mass allows it to be distinguished from the unlabeled drug, while its similar chemical properties ensure it behaves almost identically during sample preparation and analysis, correcting for variability.
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, also known as hydrogen-deuterium (H/D) exchange or back-exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[3][4][5] This is a concern for this compound because the loss of deuterium atoms changes its mass, potentially leading to inaccurate quantification of the unlabeled Eletriptan. The structure of Eletriptan contains an indole ring and an N-methylpyrrolidine ring, both of which have hydrogen atoms that could potentially be susceptible to exchange under certain conditions.
Q3: Which positions on the this compound molecule are most susceptible to isotopic exchange?
The specific positions of the five deuterium atoms on commercially available this compound can vary. However, based on the chemical structure of Eletriptan, the hydrogens on the indole ring are known to be susceptible to acid-catalyzed exchange.[6][7] The hydrogens on the carbon adjacent to the nitrogen in the N-methylpyrrolidine ring could also be potential sites for exchange, although this is generally less likely than on the indole ring. It is crucial to obtain information from the supplier regarding the exact location of the deuterium labels to assess the risk of exchange.
Q4: What experimental conditions can promote isotopic exchange in this compound?
Several factors can influence the rate of isotopic exchange:
-
pH: Both acidic and basic conditions can catalyze H/D exchange. The indole ring is particularly susceptible to exchange under acidic conditions.[5] It is generally recommended to avoid storing deuterated compounds in acidic or basic solutions.[4]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.[8][9]
-
Solvent: Protic solvents (e.g., water, methanol) can serve as a source of hydrogen atoms for exchange.
-
Matrix Effects: The components of the biological matrix (e.g., plasma, urine) can potentially influence the local pH and catalyze exchange.
Q5: How can I prevent or minimize isotopic exchange during my experiments?
To maintain the isotopic integrity of this compound, consider the following preventative measures:
-
Storage: Store this compound solutions in a neutral, aprotic solvent if possible, and at low temperatures (e.g., -20°C or -80°C). Avoid prolonged storage in acidic or basic conditions.[4]
-
Sample Preparation: Minimize the time samples are exposed to harsh pH conditions or high temperatures.[3] Consider using sample preparation techniques that are performed at neutral pH and low temperatures.
-
LC-MS Conditions: Use a mobile phase with a pH that is known to minimize exchange for indole-containing compounds. While the minimum exchange rate for amide hydrogens in proteins is around pH 2.6, the optimal pH for a small molecule like Eletriptan should be experimentally determined.[10]
Troubleshooting Guide
This guide addresses common issues that may arise due to isotopic exchange when using this compound.
| Observed Issue | Potential Cause (Isotopic Exchange Related) | Troubleshooting Steps |
| Inaccurate or irreproducible quantification | Loss of deuterium from this compound, leading to a decreased internal standard signal and an artificially high calculated concentration of the analyte. | 1. Verify Isotopic Purity: Analyze a fresh solution of this compound by LC-MS to confirm its initial isotopic purity. 2. Assess Stability in Matrix: Incubate this compound in the biological matrix under the same conditions as your sample preparation and analysis. Monitor for the appearance of Eletriptan (M+0) or partially deuterated species (M+1 to M+4). 3. Optimize pH and Temperature: If instability is observed, systematically evaluate the effect of pH and temperature during sample extraction and storage. Aim for neutral pH and low temperatures. |
| Chromatographic peak splitting or tailing for this compound | Partial exchange of deuterium for hydrogen can create a mixture of isotopologues with slightly different chromatographic properties, leading to peak distortion. | 1. Review LC Method: Ensure the chromatographic method has sufficient resolution to separate Eletriptan from any potential impurities or degradants. 2. Check for On-Column Exchange: Inject this compound directly onto the column with the mobile phase and observe the peak shape. If splitting occurs, consider if the mobile phase composition (e.g., acidic additives) is promoting on-column exchange. 3. Modify Mobile Phase: If on-column exchange is suspected, try adjusting the mobile phase pH to a more neutral value, if compatible with the chromatography and mass spectrometry requirements. |
| Presence of unexpected peaks at M+1, M+2, etc. for Eletriptan | This indicates partial back-exchange of deuterium on the this compound internal standard. | 1. Confirm with High-Resolution MS: Use a high-resolution mass spectrometer to confirm the elemental composition of the unexpected peaks and verify they are indeed partially deuterated Eletriptan species. 2. Isolate the Source of Exchange: Systematically test each step of your analytical workflow (sample collection, storage, extraction, and analysis) to identify where the exchange is occurring. 3. Implement Preventative Measures: Based on the identified source, apply the appropriate preventative measures as outlined in the FAQ section (e.g., adjust pH, lower temperature, change solvent). |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability in Solution
This protocol outlines a procedure to evaluate the stability of the deuterium labels on this compound under various pH and temperature conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Buffers of various pH values (e.g., pH 3, 5, 7, 9)
-
Water bath or incubator
-
LC-MS/MS system
Procedure:
-
Prepare working solutions of this compound at a known concentration (e.g., 1 µg/mL) in each of the different pH buffers.
-
Divide each solution into aliquots for different time points and temperature conditions.
-
For each pH, incubate aliquots at different temperatures (e.g., room temperature, 37°C, 50°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition, quench any potential reaction by neutralizing the pH if necessary and diluting with mobile phase, and analyze immediately by LC-MS/MS.
-
Monitor the mass transitions for this compound and any potential back-exchanged products (e.g., d4, d3, d2, d1, and d0-Eletriptan).
-
Calculate the percentage of isotopic exchange at each time point and condition.
Data Analysis:
Summarize the percentage of isotopic exchange in a table to compare the stability of this compound under different conditions.
| pH | Temperature (°C) | Time (hours) | % Isotopic Exchange (Formation of < d5 species) |
| 3 | Room Temp | 0 | |
| 3 | Room Temp | 1 | |
| ... | ... | ... | |
| 9 | 50 | 24 |
Protocol 2: Forced Degradation Study for Isotopic Exchange
This protocol is designed to intentionally stress this compound to identify potential conditions that lead to significant isotopic exchange. This is a crucial step in validating the stability-indicating nature of an analytical method.[11][12][13]
Materials:
-
This compound stock solution
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
UV lamp and controlled temperature and humidity chamber
-
LC-MS/MS system
Procedure:
-
Acidic Condition: Mix the this compound stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Condition: Mix the this compound stock solution with 0.1 M NaOH and incubate under the same conditions.
-
Oxidative Condition: Mix the this compound stock solution with 3% H₂O₂ and incubate.
-
Thermal Condition: Expose a solid sample and a solution of this compound to high temperature (e.g., 80°C).
-
Photolytic Condition: Expose a solid sample and a solution of this compound to UV light.
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample, by LC-MS/MS.
-
Monitor for the loss of the this compound signal and the appearance of peaks corresponding to partially or fully exchanged Eletriptan.
Visualizations
Caption: Troubleshooting workflow for issues related to isotopic exchange in this compound analysis.
Caption: Experimental workflow for assessing the isotopic stability of this compound.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 6. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. THE TEMPERATURE DEPENDENCE OF THE SOLVENT ISOTOPE EFFECT (Journal Article) | OSTI.GOV [osti.gov]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. scispace.com [scispace.com]
Technical Support Center: Matrix Effects on Eletriptan-d5 Ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects on Eletriptan-d5 ionization in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds from biological fluids like plasma or urine.[1] Matrix effects occur when these co-eluting components influence the ionization efficiency of your target analyte, in this case, Eletriptan and its internal standard, this compound.[1][2] This can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1] Ultimately, unaddressed matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that correct for all matrix effects?
A2: Using a stable isotope-labeled (SIL) internal standard like this compound is the most effective way to compensate for matrix effects.[2] The underlying principle is that the SIL internal standard has nearly identical physicochemical properties to the analyte and will therefore experience the same degree of ion suppression or enhancement. However, this correction is only effective if the analyte and internal standard co-elute perfectly.[4] If there is chromatographic separation between Eletriptan and this compound, they may be affected differently by interfering components, leading to inaccurate results.[4]
Q3: What are the most common sources of matrix effects in bioanalytical methods for Eletriptan?
A3: For bioanalytical assays, the most significant sources of matrix effects are endogenous components of the biological sample. In plasma or serum, phospholipids, salts, and proteins are major contributors.[5] In urine, variations in pH, ionic strength, and the presence of urea and other organic compounds can cause interference. Exogenous sources can also contribute, including anticoagulants, dosing vehicles, and co-administered medications.[5]
Q4: How can I determine if my this compound assay is experiencing matrix effects?
A4: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal of the analyte indicates the elution of interfering components.
-
Post-Extraction Spiking: This is a quantitative approach to measure the extent of the matrix effect.[5] You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is known as the matrix factor.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of QC samples | Variable matrix effects between different lots of biological matrix. | Evaluate the matrix effect across multiple lots (at least six) of the blank matrix to assess inter-subject variability. If significant variability is observed, consider further optimization of the sample clean-up procedure. |
| Inconsistent analyte-to-internal standard peak area ratios | Chromatographic separation of Eletriptan and this compound, leading to differential ion suppression. | Ensure complete co-elution of the analyte and internal standard.[4] This may require adjusting the mobile phase composition, gradient profile, or using a column with different selectivity. |
| A co-eluting interference specific to the analyte or internal standard. | Modify chromatographic conditions to separate the interfering peak. Check for isobaric interferences by examining the mass spectra. | |
| Low signal intensity or failure to meet sensitivity requirements | Significant ion suppression. | Optimize the sample preparation method to more effectively remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than protein precipitation.[6] |
| Suboptimal ionization source parameters. | Adjust source parameters such as temperature, gas flows, and voltages to maximize analyte signal and potentially minimize the influence of matrix components.[7] | |
| High signal intensity or unexpected peaks | Ion enhancement or a co-eluting, interfering substance. | Dilute the sample to reduce the concentration of the interfering components.[7] Improve chromatographic separation to resolve the analyte from the enhancing species. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spiking
This protocol is adapted from the "golden standard" method for quantitatively assessing matrix effects in regulated bioanalysis.[5]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Eletriptan and this compound into the mobile phase or reconstitution solvent at low and high concentrations corresponding to your quality control (QC) samples.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final evaporation step, spike the dried residue with the same low and high concentrations of Eletriptan and this compound as in Set A.
-
Set C (Extracted Matrix - for IS-normalized MF): Extract the same lots of blank matrix that have been pre-spiked with the internal standard (this compound) only. After evaporation, reconstitute with a solution containing Eletriptan at the low and high QC concentrations.
-
-
Analyze the Samples: Inject the samples from all three sets into the LC-MS/MS system and record the peak areas for both Eletriptan and this compound.
-
Calculate the Matrix Factor (MF):
-
Absolute Matrix Factor:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. For a robust method, the absolute MF should ideally be between 0.75 and 1.25.[5]
-
-
Internal Standard (IS) Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
The IS-normalized MF should be close to 1.0 to demonstrate that the internal standard effectively compensates for the matrix effect.
-
-
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This is a general LLE protocol that has been shown to be effective for the extraction of Eletriptan from human plasma and can help minimize matrix effects.[8]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC sample.
-
Internal Standard Spiking: Add 25 µL of this compound working solution and vortex briefly.
-
Basification: Add 100 µL of a suitable basic solution (e.g., 0.1 M NaOH) to adjust the pH and vortex.
-
Extraction: Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortexing and Centrifugation: Vortex the tubes for 10 minutes, followed by centrifugation at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Data Summary
Table 1: Example Matrix Factor Calculation Results
| Sample ID | Analyte Peak Area (Set B) | Mean Analyte Peak Area (Set A) | Absolute Matrix Factor | Analyte/IS Ratio (Set B) | Mean Analyte/IS Ratio (Set A) | IS-Normalized Matrix Factor |
| LQC - Lot 1 | 45,678 | 50,123 | 0.91 | 1.05 | 1.02 | 1.03 |
| LQC - Lot 2 | 48,912 | 50,123 | 0.98 | 1.01 | 1.02 | 0.99 |
| HQC - Lot 1 | 455,123 | 505,678 | 0.90 | 10.55 | 10.48 | 1.01 |
| HQC - Lot 2 | 498,765 | 505,678 | 0.99 | 10.41 | 10.48 | 0.99 |
Visualizations
Caption: Troubleshooting workflow for matrix effect issues.
Caption: Mechanism of electrospray ionization (ESI) matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Eletriptan-d5 Concentration for Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of the internal standard, Eletriptan-d5, for the bioanalysis of eletriptan. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reliable results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended for the bioanalysis of eletriptan?
A1: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1] This is because it shares nearly identical physicochemical properties with the analyte, eletriptan.[2] This structural similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[3] The key advantage is that any variability, such as extraction loss, matrix effects (ion suppression or enhancement), or injection volume inconsistencies, will affect both the analyte and the internal standard to the same extent.[3][4] By using the ratio of the analyte response to the internal standard response for quantification, these variations are effectively normalized, leading to improved accuracy and precision of the measurement.[2]
Q2: What is a typical concentration for this compound in a bioanalytical method?
A2: The optimal concentration of this compound should be determined during method development and validation. However, a common practice is to use a concentration that is in the mid-range of the calibration curve for eletriptan. For instance, in a study quantifying eletriptan in human plasma over a range of 0.5–250.0 ng/mL, an internal standard concentration of 250.0 ng/mL was used.[1] The goal is to have an internal standard response that is consistent and sufficiently high to be measured with good precision, without saturating the detector.
Q3: Can the concentration of this compound affect the linearity of my calibration curve?
A3: Yes, the concentration of the internal standard can impact the linearity of the calibration curve. If the concentration of this compound is too low, the response may be more susceptible to background noise and variability, potentially affecting the precision at the lower limit of quantification (LLOQ). Conversely, an excessively high concentration of the internal standard might lead to detector saturation or ion suppression effects on the analyte, particularly at lower analyte concentrations, which can also result in non-linearity.[5] Additionally, isotopic contribution from the analyte to the internal standard signal can cause non-linearity, and this effect can be influenced by the relative concentrations.[6][7]
Q4: What is "cross-talk" between eletriptan and this compound, and how can I minimize it?
A4: "Cross-talk" refers to the isotopic contribution of the analyte (eletriptan) to the mass spectrometry signal of the internal standard (this compound), or vice versa.[6] Eletriptan has naturally occurring isotopes (e.g., ¹³C) that can result in a signal at a mass-to-charge ratio (m/z) that overlaps with the signal of this compound. This can lead to an artificially high internal standard response, especially at high analyte concentrations, resulting in a negative bias in the calculated analyte concentration and a non-linear calibration curve.[7]
To minimize cross-talk:
-
Select appropriate mass transitions: Choose precursor and product ions for both the analyte and internal standard that are unique and free from interference.
-
Optimize internal standard concentration: Using a sufficiently high concentration of the internal standard can help to minimize the relative contribution of the analyte's isotopic signal.[7]
-
Purity of the internal standard: Ensure the this compound standard is of high isotopic purity and does not contain significant amounts of unlabeled eletriptan.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of eletriptan that may be related to the optimization of the this compound concentration.
| Issue | Potential Cause Related to this compound | Troubleshooting Steps |
| High Variability in Internal Standard (IS) Response | 1. Inconsistent addition of the IS solution to samples.[4] 2. Poor mixing of the IS with the plasma sample. 3. Variability in extraction recovery that is not being adequately compensated for. | 1. Ensure precise and consistent pipetting of the IS working solution. Use a calibrated pipette. 2. Vortex mix samples thoroughly after adding the IS. 3. Re-evaluate the sample preparation procedure to ensure consistency. |
| Poor Linearity of Calibration Curve (especially at LLOQ) | 1. The IS concentration is too high, causing suppression of the analyte signal at low concentrations.[5] 2. The IS concentration is too low, leading to a poor signal-to-noise ratio for the IS. | 1. Prepare a new IS working solution with a lower concentration and re-run the calibration curve. 2. Prepare a new IS working solution with a higher concentration and re-run the calibration curve. |
| Negative Bias at High Analyte Concentrations | 1. Cross-talk from the analyte's naturally occurring isotopes to the IS signal.[6][7] | 1. Increase the concentration of the this compound to reduce the relative contribution of the analyte's isotopic signal.[7] 2. Evaluate different mass transitions for this compound to find one with less interference. |
| Inaccurate Quality Control (QC) Sample Results | 1. Suboptimal IS concentration leading to poor tracking of the analyte across the concentration range. | 1. Re-optimize the IS concentration by testing a few different concentrations (e.g., low, mid, and high) against the calibration curve and QC samples. |
Data Presentation
The following tables summarize typical parameters for the bioanalysis of eletriptan using an internal standard.
Table 1: Typical LC-MS/MS Method Parameters for Eletriptan Analysis
| Parameter | Typical Value/Condition | Reference |
| Chromatographic Column | C18 (e.g., Ascentis Express C18, 50 x 4.6 mm, 2.7 µm) | [1][8] |
| Mobile Phase | 0.1% Formic acid in water and Methanol (e.g., 40:60 v/v) | [1][8] |
| Flow Rate | 0.5 mL/min | [1][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][8] |
| Mass Transitions (m/z) | Eletriptan: 383.2 → 84.3 | [1][8] |
| This compound: (Typically +5 Da from analyte) e.g., 388.2 → 84.3 or other specific fragment | ||
| Internal Standard | This compound or Naratriptan | [1] |
| Calibration Range | 0.5 - 250.0 ng/mL in human plasma | [1][8] |
Table 2: Example of Method Validation Data for Eletriptan Bioanalysis
| Parameter | Acceptance Criteria | Typical Performance | Reference |
| Linearity (r²) | ≥ 0.99 | ≥ 0.9963 | [1][8] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.4 - 9.2% | [1][8] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.4 - 5.5% | [1][8] |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 96.8 - 103% (within ±3.2%) | [1][8] |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 98.5 - 99.8% (within ±1.5%) | [1][8] |
| Recovery | Consistent, precise, and reproducible | > 85% | |
| Matrix Effect | Within acceptable limits | Minimal | [1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Eletriptan Stock Solution (1 mg/mL): Accurately weigh 10 mg of eletriptan reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Eletriptan Working Solutions: Prepare a series of working solutions for calibration standards and quality control samples by serially diluting the eletriptan stock solution with a 50:50 methanol:water mixture.
-
This compound Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the this compound stock solution with a 50:50 methanol:water mixture. The optimal concentration should be determined during method development.
Protocol 2: Sample Preparation using Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound working solution to each tube (except for blank samples used to assess interference).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Visualizations
Caption: Bioanalytical workflow for eletriptan in plasma.
Caption: Troubleshooting high internal standard variability.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. researchgate.net [researchgate.net]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In-Source Fragmentation of Eletriptan-d5
This technical support guide is designed for researchers, scientists, and drug development professionals using Eletriptan-d5 as an internal standard in LC-MS/MS analyses. It provides troubleshooting advice and answers to frequently asked questions regarding in-source fragmentation (ISF).
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it happening to my this compound standard?
A1: In-source fragmentation is a phenomenon where an analyte fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This occurs when ions, accelerated by voltages, collide with surrounding gas molecules with enough energy to break chemical bonds.[1] this compound, like many pharmaceutical compounds, can be susceptible to this process, especially under energetic ion source conditions. While some fragmentation is expected in tandem mass spectrometry (MS/MS), ISF is undesirable as it reduces the abundance of the intended precursor ion, complicating quantification.[1]
Q2: What are the common signs of ISF in my this compound analysis?
A2: The primary signs of significant ISF include:
-
A weak or inconsistent signal for the this compound precursor ion (e.g., [M+H]⁺ at m/z 388.2).
-
The appearance of one or more fragment ions in the full scan (MS1) spectrum that share the exact same chromatographic peak shape and retention time as the precursor ion.[2]
-
Poor reproducibility of the internal standard signal across a batch.
-
A signal for a known fragment ion that is unexpectedly high compared to the precursor ion.
Q3: Which instrument parameters have the greatest influence on ISF?
A3: The most influential parameters are those that increase the energy of the ions in the source region.[1] These include:
-
Declustering Potential (DP) / Fragmentor Voltage / Cone Voltage: This is the most critical parameter. Higher voltages in this region accelerate ions more forcefully, leading to more energetic collisions and increased fragmentation.[1]
-
Ion Source Temperature: Elevated temperatures can provide enough thermal energy to cause dissociation of the analyte.[1]
-
Mobile Phase Composition: While less direct, changes in solvents or additives (e.g., from methanol to acetonitrile) can affect the ionization efficiency and stability of the ion, indirectly influencing its susceptibility to fragmentation.[3]
Q4: How does ISF of this compound affect the quantification of Eletriptan?
A4: Since this compound is the internal standard, its consistent and reproducible measurement is critical for accurate quantification of the target analyte, Eletriptan. If ISF causes the precursor ion signal of this compound to be unstable or depleted, the analyte/internal standard peak area ratio will be inaccurate, leading to poor precision and erroneous concentration measurements.
Q5: What is the expected precursor ion for this compound? What are the likely fragment ions?
A5: Eletriptan has a molecular weight of approximately 382.5 g/mol , and its protonated precursor ion ([M+H]⁺) is observed at m/z 383.2.[4][5][6] this compound is a deuterated analog with a molecular weight of approximately 387.55 g/mol . Therefore, you should monitor the [M+H]⁺ precursor ion at m/z 388.2 . A common MRM transition for non-deuterated Eletriptan is m/z 383.2 → 84.3.[4][5] This small fragment likely corresponds to a part of the N-methylpyrrolidine ring structure. Assuming the deuterium labels are not on this part of the molecule, a major fragment to watch for from ISF would be m/z 84.3 .
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating ISF of this compound.
Problem: Weak Precursor Ion Signal and/or High Fragment Ion Signal for this compound
High in-source energy is the most common cause. The goal is to reduce the energy applied to the ions before they enter the mass analyzer while maintaining sufficient signal intensity.
Troubleshooting Parameters
The following table summarizes key parameters and their effects on in-source fragmentation.
| Parameter | Recommended Adjustment | Primary Effect on ISF | Potential Side Effects |
| Declustering Potential (DP) / Fragmentor Voltage | Decrease in 5-10 V increments | Reduces ion acceleration, lowering collision energy and minimizing fragmentation.[1] | May decrease overall signal intensity or cause peak broadening if set too low. |
| Ion Source Temperature | Decrease in 25-50 °C increments | Reduces thermal energy, preventing thermal degradation of the analyte.[1] | May lead to incomplete desolvation, resulting in reduced signal and adduct formation. |
| Nebulizer / Drying Gas Flow | Optimize (may need increase) | Can improve desolvation efficiency, potentially stabilizing the ion. | Sub-optimal flow can reduce signal intensity. |
| Capillary / Spray Voltage | Optimize (typically 3-5 kV) | Primarily affects the efficiency of the electrospray process. Its direct effect on ISF is minor, but an unstable spray can lead to inconsistent fragmentation. | An incorrect voltage can lead to an unstable spray or discharge, causing high signal variability. |
Visualizations and Workflows
Conceptual Diagram of In-Source Fragmentation
The diagram below illustrates the two potential pathways for an analyte like this compound within the ion source. The desired path leads to the intact precursor ion, while high-energy conditions can divert it down the fragmentation path.
Caption: Conceptual flow of this compound through the ion source.
Logical Workflow for Troubleshooting ISF
Follow this workflow to systematically address and resolve issues with in-source fragmentation.
Caption: Step-by-step workflow for troubleshooting in-source fragmentation.
Experimental Protocol
Protocol: Systematic Optimization of MS Parameters to Minimize ISF for this compound
Objective: To determine the optimal ion source parameters that minimize in-source fragmentation of this compound while maintaining adequate signal for robust quantification.
Materials:
-
LC-MS/MS System with an electrospray ionization (ESI) source.
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
LC column and mobile phases suitable for Eletriptan analysis (e.g., C18 column with a mobile phase of 0.1% formic acid in water and methanol).[4][6]
Methodology:
-
Establish a Baseline:
-
Set up an infusion of the this compound standard solution directly into the mass spectrometer to obtain a stable signal. Alternatively, perform repeated injections via the LC system.
-
Use your current or a standard set of source parameters as a starting point.
-
Acquire full scan (MS1) data from m/z 50 to 500 to observe the precursor and all fragment ions.
-
Record the intensities of the precursor ion (m/z 388.2) and the primary fragment ion (e.g., m/z 84.3). Calculate the initial ratio: I(fragment) / I(precursor).
-
-
Optimize Declustering Potential (DP) / Fragmentor Voltage:
-
Set the source temperature to a moderate value (e.g., 400 °C).
-
Begin with a high DP/Fragmentor voltage where fragmentation is significant (e.g., 100 V).
-
Decrease the voltage in 10 V increments, allowing the signal to stabilize at each step.
-
Record the intensities of the precursor and fragment ions at each voltage setting.
-
Plot the I(fragment) / I(precursor) ratio and the absolute intensity of the precursor I(precursor) against the DP/Fragmentor voltage.
-
Identify the voltage where the fragment signal is minimized without an unacceptable loss of the precursor signal. This is your optimal DP.
-
-
Optimize Source Temperature:
-
Set the DP/Fragmentor voltage to the optimal value determined in the previous step.
-
Start at a high source temperature (e.g., 550 °C).
-
Decrease the temperature in 50 °C increments, allowing the system to equilibrate at each setting.
-
Record the precursor and fragment ion intensities at each temperature.
-
Select the lowest temperature that provides good precursor signal intensity and stable spray, as this will minimize thermal contributions to fragmentation.
-
-
Final Verification:
-
Using the optimized DP and temperature, acquire data for the this compound standard.
-
Confirm that the precursor ion is the dominant species in the MS1 spectrum and that the signal is stable and reproducible.
-
Proceed with creating your MRM method (e.g., m/z 388.2 → product ion) for quantitative analysis.
-
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. In-source fragmentation and the sources of partially tryptic peptides in shotgun proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 4. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Eletriptan-d5 Quantification
Welcome to the technical support center for the bioanalysis of Eletriptan using its deuterated internal standard, Eletriptan-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Eletriptan, where five hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Ideally, a SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. This helps to correct for variability in the analytical process, leading to more accurate and precise results.
Q2: What are the common impurities in this compound and how do they arise?
Impurities in this compound can include:
-
Unlabeled Eletriptan: This is often the most critical impurity, arising from incomplete deuteration during synthesis.
-
Partially Deuterated Eletriptan: Species with fewer than five deuterium atoms (e.g., d1, d2, d3, d4).
-
Process-Related Impurities: Byproducts from the chemical synthesis of Eletriptan, which may also be present in the deuterated analog's synthesis.[1][2]
-
Degradation Products: Eletriptan can degrade under certain conditions (e.g., acidic or basic hydrolysis, photolysis), and these degradation products could potentially be present in the this compound material.
Q3: How can impurities in this compound affect the quantification of Eletriptan?
The primary issue arises from the presence of unlabeled Eletriptan in the this compound internal standard. When the mass spectrometer monitors the mass-to-charge ratio (m/z) of Eletriptan, the unlabeled Eletriptan impurity from the internal standard solution will also contribute to this signal. This leads to a falsely high reading for the analyte, causing an overestimation of the Eletriptan concentration in the sample. This is particularly problematic at the lower limit of quantification (LLOQ), where the contribution from the impurity can be significant relative to the actual analyte concentration.[3]
Q4: What is "isotopic cross-talk" and how does it relate to this compound?
Isotopic cross-talk occurs when the isotope signals of the analyte and the internal standard overlap. There are two main types:
-
Analyte contribution to IS signal: Naturally occurring heavy isotopes (like ¹³C) in unlabeled Eletriptan can result in a signal at a mass that is close to or the same as the deuterated internal standard. For example, the M+2 or M+3 isotope peak of Eletriptan could potentially interfere with the signal of a d2 or d3 internal standard.[4]
-
IS contribution to analyte signal: This is the more common and critical issue, where the this compound standard contains some unlabeled Eletriptan. This directly inflates the analyte signal.
Careful selection of the deuteration level and monitoring of specific mass transitions in the MS/MS can help minimize this, but high isotopic purity of the internal standard is the best preventative measure.[5][6]
Troubleshooting Guide
Issue 1: Inaccurate Results - Overestimation of Eletriptan Concentration
Possible Cause: The most likely cause is the presence of unlabeled Eletriptan as an impurity in your this compound internal standard.
Troubleshooting Steps:
-
Verify the Purity of the Internal Standard:
-
Review the Certificate of Analysis (CoA) for your this compound standard to check its isotopic purity. Regulatory guidance, such as that from the FDA, emphasizes the importance of using a highly pure labeled standard.[7][8]
-
If the purity is not specified or is suspect, you can assess it by injecting a high-concentration solution of the this compound standard and monitoring for the mass transition of unlabeled Eletriptan.
-
-
Assess the Contribution to the Analyte Signal:
-
Prepare a "blank" sample (matrix without any analyte) and spike it only with your this compound internal standard at the working concentration.
-
Analyze this sample and measure the peak area in the mass channel for unlabeled Eletriptan.
-
According to FDA guidance, this response should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).[9]
-
-
Mitigation:
-
If the contribution is significant, you may need to source a higher purity this compound standard.
-
Alternatively, you can increase the LLOQ of your assay to a level where the impurity's contribution is less than 20%.[9]
-
Issue 2: Poor Precision and Inconsistent Peak Area Ratios
Possible Cause: Chromatographic separation of Eletriptan and this compound. Although they are chemically similar, the presence of deuterium can sometimes lead to a slight difference in retention time on an HPLC column (an "isotope effect"). If the two compounds do not co-elute perfectly, they can be affected differently by matrix effects (ion suppression or enhancement), leading to variable peak area ratios.[10]
Troubleshooting Steps:
-
Check for Co-elution:
-
Overlay the chromatograms of the Eletriptan and this compound mass channels.
-
Zoom in on the peaks to see if their retention times are identical. Even a small shift can cause issues.
-
-
Modify Chromatographic Conditions:
-
If separation is observed, you may need to adjust your HPLC method. Sometimes, using a column with slightly lower resolution or adjusting the mobile phase gradient can help to ensure co-elution.[10]
-
-
Evaluate Matrix Effects:
-
Perform a post-column infusion experiment to map the regions of ion suppression in your chromatographic run. If the analyte and internal standard are eluting in a region of steep change in ion suppression, any slight retention time difference will be magnified in the results.
-
Impact of Unlabeled Eletriptan Impurity on Quantification
The presence of unlabeled Eletriptan in the this compound internal standard can lead to a positive bias in the measured concentrations. The table below provides an illustrative example of this effect.
Table 1: Illustrative Impact of Unlabeled Eletriptan Impurity in this compound on Quantification Accuracy
| True Eletriptan Concentration (ng/mL) | This compound IS Concentration (ng/mL) | % Unlabeled Eletriptan in IS | Contribution from Impurity (ng/mL equivalent) | Measured Eletriptan Concentration (ng/mL) | % Error |
| 0.50 (LLOQ) | 50 | 0.5% | 0.25 | 0.75 | +50.0% |
| 0.50 (LLOQ) | 50 | 0.2% | 0.10 | 0.60 | +20.0% |
| 0.50 (LLOQ) | 50 | 0.1% | 0.05 | 0.55 | +10.0% |
| 5.00 | 50 | 0.5% | 0.25 | 5.25 | +5.0% |
| 5.00 | 50 | 0.2% | 0.10 | 5.10 | +2.0% |
| 50.0 | 50 | 0.5% | 0.25 | 50.25 | +0.5% |
| 50.0 | 50 | 0.2% | 0.10 | 50.10 | +0.2% |
Note: This table is for illustrative purposes. The actual impact depends on the specific concentrations and instrument response.
Experimental Protocols
The following is a representative LC-MS/MS protocol for the quantification of Eletriptan in human plasma, adapted from published methods.[11][12] This protocol uses a structural analog as an internal standard, but has been modified here to use this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Vortex briefly.
-
Add 100 µL of 0.5 M sodium carbonate and vortex.
-
Add 2.5 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole
-
Column: Ascentis Express C18, 50 x 4.6 mm, 2.7 µm
-
Mobile Phase: 0.1% Formic Acid in Water : Methanol (40:60 v/v)
-
Flow Rate: 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Eletriptan: 383.2 → 84.3
-
This compound: 388.2 → 84.3 (or another appropriate fragment)
-
Visualizations
References
- 1. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Improving peak shape and resolution for Eletriptan-d5
Welcome to the technical support center for Eletriptan-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape for this compound, a basic compound, is often observed as peak tailing in reversed-phase HPLC. Several factors, both chemical and physical, can contribute to this issue.
Chemical Causes:
-
Silanol Interactions: Eletriptan contains a basic amine group.[1] This group can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1] These secondary interactions are a primary cause of peak tailing for basic compounds.[2]
-
Mobile Phase pH: The pH of the mobile phase dictates the ionization state of this compound. Eletriptan has a pKa for its strongest basic site of approximately 8.37.[3][4] If the mobile phase pH is close to the analyte's pKa, a mix of ionized and non-ionized forms can exist, leading to peak distortion.[5][6] Operating at a low pH (e.g., pH 2-4) ensures the basic amine is consistently protonated, which can help minimize tailing by reducing silanol interactions.[7][8]
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting.[9]
Physical & Instrumental Causes:
-
Column Voids: A void or channel in the column's packing bed can cause the sample to travel through different paths, resulting in distorted peaks.[9] This often affects all peaks in the chromatogram.
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[2]
-
Blocked Frit: A partially blocked column inlet frit can distort the sample band as it enters the column, affecting the shape of all peaks.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, especially for early-eluting peaks.[9]
Q2: How can I improve the peak shape of my this compound peak?
Improving peak shape involves a systematic approach to address the potential chemical and instrumental causes mentioned above. The following workflow can guide your troubleshooting efforts.
Actionable Steps:
-
Optimize Mobile Phase pH: For a basic compound like this compound, using an acidic mobile phase (pH 2.5-3.5) is highly recommended. This protonates the analyte and suppresses the ionization of silanol groups, minimizing secondary interactions.[8][10] Formic acid (0.1%) is a common choice, especially for LC-MS applications.[11][12]
-
Use Mobile Phase Additives:
-
Basic Additives: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1%) can improve peak shape by competing with the analyte for active silanol sites.[13][14] However, TEA can cause ion suppression in mass spectrometry.
-
Buffers: Using a buffer, such as ammonium formate or ammonium acetate, can maintain a stable pH and improve peak symmetry.[1][11] A 20 mM ammonium formate buffer adjusted to pH 3.7 with formic acid has been shown to yield excellent peak shapes for basic drugs.[10]
-
-
Select an Appropriate Column:
-
Use high-purity, modern, end-capped columns designed to minimize silanol activity.[2]
-
Consider columns with alternative bonding, such as polar-embedded phases, which provide shielding of the silica surface.
-
-
Check for Instrumental Problems:
-
Reduce Dead Volume: Ensure all tubing is cut squarely and connections are properly made to avoid dead volume.
-
Flush the Column: If contamination is suspected, flush the column according to the manufacturer's instructions.
-
Replace the Column/Guard Column: If a column void is suspected or if the column is old, replacing it may be the best solution.[9]
-
-
Optimize Sample Injection:
-
Dilute the Sample: To check for mass overload, dilute your sample 10-fold and re-inject. If peak shape improves, you were overloading the column.
-
Match Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent whenever possible.
-
Q3: My resolution between this compound and a co-eluting peak is poor. What should I do?
Improving resolution (Rs) involves increasing the separation between two peaks. The resolution is determined by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[15][16] The following diagram outlines a decision-making process for improving resolution.
Strategies to Improve Resolution:
-
Change Selectivity (α): This is often the most effective way to improve resolution for significantly overlapping peaks.[16][17]
-
Change Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter interactions and change peak elution order.[16]
-
Adjust Mobile Phase pH: A change in pH can alter the ionization and, therefore, the retention of this compound or the interfering peak, leading to better separation.[8][17]
-
Change Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a Phenyl or Cyano column) provides different types of interactions (like π-π interactions) and can dramatically change selectivity.[15][17]
-
-
Increase Efficiency (N): This leads to sharper, narrower peaks, which can resolve slight overlaps.[15][18]
-
Use a Longer Column: Doubling the column length increases N by about 40%.
-
Use Smaller Particle Size Columns: Switching from a 5 µm to a sub-2 µm particle column (UHPLC) significantly increases efficiency.[16]
-
Lower the Flow Rate: Reducing the flow rate can improve efficiency, but at the cost of longer analysis times.[18]
-
-
Increase Retention Factor (k): Increasing the retention of the peaks can sometimes improve resolution, especially for early-eluting peaks.[15]
-
Decrease Organic Solvent Strength: In reversed-phase, reduce the percentage of acetonitrile or methanol in the mobile phase. An optimal k value is generally between 2 and 10.[15]
-
Q4: Can you provide a starting point for an HPLC/UPLC-MS method for this compound?
Yes, based on published methods for Eletriptan, the following table summarizes typical starting conditions. Since this compound is chemically identical to Eletriptan, these methods are directly applicable.
| Parameter | Method 1 (LC-MS/MS)[12] | Method 2 (LC-DAD)[19] | Method 3 (Chiral HPLC)[20] |
| Column | Ascentis Express C18, 50 x 4.6 mm, 2.7 µm | XTerra C18, 150 x 3.9 mm, 5 µm | Chiralpak AD, 250 x 4.6 mm, 10 µm |
| Mobile Phase | 0.1% Formic Acid : Methanol (40:60 v/v) | Methanol : Water with 1% TEA (pH 6.5) (30:70 v/v) | n-Hexane : Ethanol : DEA : TFA (80:20:0.1:0.1 v/v/v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | Not Specified | 50 °C | Not Specified |
| Detection | MS/MS (MRM positive mode) | DAD at 225 nm | UV at 223 nm |
| Injection Vol. | Not Specified | Not Specified | 20 µL |
| Application | Quantification in human plasma | Stability-indicating method | Enantiomeric purity |
Q5: What are the key experimental details for a validated Eletriptan analysis method?
Below is a detailed protocol for an LC-MS/MS method adapted from a published study for the quantification of Eletriptan in human plasma.[12] This method is suitable for pharmacokinetic studies.
Objective: To quantify Eletriptan in human plasma using Naratriptan as an internal standard (IS).
1. Materials and Reagents:
-
Eletriptan and Naratriptan (IS) reference standards
-
HPLC-grade Methanol
-
Formic Acid (analytical grade)
-
Ultrapure water
2. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eletriptan and Naratriptan in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Eletriptan stock solution with a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of Naratriptan (IS) at an appropriate concentration.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (Naratriptan).
-
Add 100 µL of 5M NaOH and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Setting |
| Instrument | HPLC system coupled with a triple quadrupole mass spectrometer |
| Column | Ascentis Express C18, 50 x 4.6 mm, 2.7 µm |
| Mobile Phase | 0.1% Formic Acid in Water : Methanol (40:60 v/v) |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Eletriptan: m/z 383.2 → 84.3; Naratriptan (IS): m/z 336.2 → 97.8 |
This method was validated for linearity, precision, accuracy, and stability, demonstrating its suitability for bioanalytical applications.[12]
References
- 1. restek.com [restek.com]
- 2. chromtech.com [chromtech.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. i01.yizimg.com [i01.yizimg.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. asianpubs.org [asianpubs.org]
Technical Support Center: Mitigating Ion Suppression with Eletriptan-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eletriptan-d5 as an internal standard to mitigate ion suppression in LC-MS/MS analysis of Eletriptan.
Troubleshooting Guide
Q1: I am observing a lower-than-expected signal for Eletriptan, even at higher concentrations. Could this be ion suppression?
A1: Yes, a reduced signal intensity for your analyte of interest, especially in complex matrices like plasma, is a classic indicator of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased response.[1]
To confirm if ion suppression is occurring, you can perform a post-column infusion experiment. Infuse a standard solution of Eletriptan at a constant rate into the MS detector, after the LC column. Then, inject a blank, extracted matrix sample. A drop in the baseline signal of Eletriptan at the retention time of interfering components from the matrix will confirm ion suppression.
Q2: My calibration curve for Eletriptan is non-linear, particularly at the lower and higher ends. How can I address this?
A2: Non-linearity in calibration curves can be a result of uncompensated matrix effects. While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute with Eletriptan and experience similar ion suppression, thereby correcting for this effect, severe matrix effects can still lead to non-linearity.
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance your sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation (PPT) at removing phospholipids and other sources of ion suppression.
-
Chromatographic Separation: Modify your LC method to better separate Eletriptan from the regions of significant ion suppression. You can adjust the mobile phase gradient, change the column chemistry, or alter the flow rate.
-
Dilution: Diluting your sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the final concentration of Eletriptan remains within the linear range of your assay and above the lower limit of quantification (LLOQ).
Q3: The peak area of my internal standard, this compound, is highly variable across different samples. What could be the cause?
A3: High variability in the internal standard's peak area, even when the same amount is spiked into each sample, suggests that the degree of ion suppression is inconsistent between samples. This can happen due to differences in the composition of the biological matrix from different individuals or sources.
While this compound is expected to track the ion suppression of Eletriptan, significant sample-to-sample variation in the matrix can still be a challenge. If you observe this issue, consider the following:
-
Review Sample Collection and Handling: Ensure consistency in sample collection, processing, and storage, as variations can introduce different levels of interfering substances.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to ensure that they are affected by the matrix in a similar way.
Frequently Asked Questions (FAQs)
Q4: What is ion suppression and why is it a concern in LC-MS/MS bioanalysis?
A4: Ion suppression is a type of matrix effect where the presence of co-eluting compounds from the sample matrix reduces the ionization efficiency of the analyte of interest in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q5: How does using this compound help in mitigating ion suppression?
A5: this compound is a stable isotope-labeled internal standard (SIL-IS) for Eletriptan. Because it has the same chemical structure as Eletriptan, with the only difference being the presence of five deuterium atoms, it has nearly identical physicochemical properties. This means it will behave very similarly during sample extraction, chromatography, and ionization. By co-eluting with Eletriptan, this compound experiences the same degree of ion suppression. When you calculate the ratio of the analyte peak area to the internal standard peak area, the effect of ion suppression is normalized, leading to more accurate and precise quantification.
Q6: What are the typical MRM transitions for Eletriptan and this compound?
A6: While optimal transitions should be determined empirically on your specific instrument, common protonated precursor to product ion transitions in positive ion mode are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Eletriptan | 383.2 | 84.3 |
| This compound | 388.2 | 84.3 or 89.3 |
Note: The precursor ion for this compound is 5 mass units higher than Eletriptan due to the five deuterium atoms. The product ion may be the same or different depending on where the deuterium labels are on the molecule and the fragmentation pattern.
Q7: What is a typical experimental protocol for the analysis of Eletriptan in human plasma using this compound?
A7: The following is a representative protocol. It is essential to validate this method in your laboratory to ensure it meets the required performance characteristics.
Representative Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute Eletriptan and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: As listed in the table in Q6.
Quantitative Data Summary
The following table provides an illustrative example of the impact of using this compound on the quantification of Eletriptan in the presence of a significant matrix effect.
| Analyte | Sample Type | Mean Peak Area (n=6) | % RSD | % Ion Suppression | Accuracy (%) (spiked at 50 ng/mL) |
| Eletriptan | Neat Solution | 1,250,000 | 3.5 | N/A | 101.2 |
| Eletriptan | Plasma Extract (without IS) | 650,000 | 12.8 | 48.0 | 52.0 |
| This compound | Plasma Extract | 675,000 | 4.2 | 46.0 | N/A |
| Eletriptan | Plasma Extract (with IS correction) | N/A | 4.5 | N/A | 98.9 |
This is illustrative data and actual results may vary.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Eletriptan: The Case for Eletriptan-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Eletriptan, a selective serotonin receptor agonist used in the treatment of migraine headaches. It highlights the importance of the internal standard in ensuring the accuracy and reliability of bioanalytical data. We will delve into a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that utilizes Naratriptan as an internal standard and subsequently explore the theoretical and practical advantages of employing a deuterated internal standard, specifically Eletriptan-d5.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, especially when using powerful techniques like LC-MS/MS, an internal standard (IS) is indispensable. The IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability inherent in the analytical process. This includes variations in sample preparation, injection volume, and instrument response. An ideal IS should mimic the analyte's behavior throughout the entire analytical procedure.[1][2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects.[1][2]
Comparative Analysis: Eletriptan Quantification using Naratriptan vs. the Potential of this compound
Here, we present a summary of a validated LC-MS/MS method for Eletriptan using Naratriptan as an internal standard, based on a published study.[3][4] This will serve as our reference method for comparison.
Method 1: Eletriptan Quantification using Naratriptan as an Internal Standard
This method demonstrates a robust and sensitive approach for the determination of Eletriptan in human plasma.
Experimental Protocol:
-
Sample Preparation: Liquid-liquid extraction is employed to isolate Eletriptan and the internal standard (Naratriptan) from the plasma matrix.
-
Chromatography: Separation is achieved on an Ascentis Express C18 column (50 x 4.6 mm, 2.7 µm) with a mobile phase consisting of 0.1% formic acid and methanol (40:60 v/v) at a flow rate of 0.5 mL/min.[3][4]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) positive ion mode. The ion transitions monitored are m/z 383.2 → 84.3 for Eletriptan and m/z 336.2 → 97.8 for Naratriptan.[3][4]
Performance Data:
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.5 - 250.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9963 | |
| Accuracy | Intra-day | 96.8 - 103% |
| Inter-day | 98.5 - 99.8% | |
| Precision | Intra-day (%RSD) | 1.4 - 9.2% |
| Inter-day (%RSD) | 4.4 - 5.5% |
Data extracted from Ponnuru et al., 2011.[3][4]
Method 2 (Proposed): Eletriptan Quantification using this compound as an Internal Standard
While a specific validated method using this compound was not found in the immediate literature search, we can propose a method based on established bioanalytical principles and the advantages of using a deuterated internal standard.
Theoretical Advantages of this compound:
-
Improved Accuracy and Precision: this compound has a chemical structure and physicochemical properties that are virtually identical to Eletriptan. This ensures that it behaves similarly during extraction, chromatography, and ionization, leading to more effective correction for any analytical variability and reducing matrix effects.[1][2]
-
Co-elution: this compound will co-elute with Eletriptan under the same chromatographic conditions. This is a significant advantage as it ensures that both compounds experience the same ionization suppression or enhancement effects from the matrix, leading to a more accurate quantification.[1]
-
Reduced Method Development Time: The use of a stable isotope-labeled internal standard can often simplify and shorten the method development process.[2]
Proposed Experimental Protocol:
-
Sample Preparation: A similar liquid-liquid extraction or a more streamlined protein precipitation method could be employed.
-
Chromatography: The same chromatographic conditions as in Method 1 are likely to be suitable.
-
Mass Spectrometry: The key difference would be the MRM transition for this compound. Assuming a +5 deuterium labeling on the methyl group and adjacent methylene group of the pyrrolidine ring, the precursor ion would be m/z 388.2. The product ion would likely be the same as for Eletriptan, resulting in an MRM transition of m/z 388.2 → 84.3.
Expected Performance:
Based on the known benefits of using a deuterated internal standard, a method employing this compound is expected to exhibit:
-
Equal or Better Linearity: A wide linear range with a high correlation coefficient is anticipated.
-
Potentially Higher Accuracy and Precision: The within-run and between-run accuracy and precision are expected to be well within the regulatory acceptance criteria (typically ±15% for accuracy and ≤15% for precision). The use of a co-eluting, stable isotope-labeled internal standard should minimize variability.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, generated using the DOT language, outline the key steps in the validation of an analytical method for Eletriptan.
Caption: Experimental workflow for Eletriptan analysis.
Caption: Core parameters for analytical method validation.
Conclusion
The validation of a bioanalytical method is paramount for generating reliable data in drug development. While the use of Naratriptan as an internal standard for Eletriptan analysis has been shown to be effective, the implementation of a deuterated internal standard like this compound offers significant advantages in terms of accuracy, precision, and robustness. By closely mimicking the behavior of the analyte, this compound can lead to a more reliable and efficient analytical method, ultimately contributing to higher quality data in pharmacokinetic and other clinical studies. Researchers and scientists are encouraged to consider the use of stable isotope-labeled internal standards in their bioanalytical workflows to ensure the highest level of data integrity.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eletriptan Analysis: A Comparative Guide to Internal Standards—Eletriptan-d5 versus Naratriptan
A critical aspect of quantitative bioanalysis is the choice of an appropriate internal standard (IS) to ensure accuracy and precision. For the analysis of the migraine therapeutic, Eletriptan, both a deuterated analog, Eletriptan-d5, and a structurally similar molecule, Naratriptan, have been employed as internal standards. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal internal standard for their analytical needs.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior compensates for variations in extraction efficiency, matrix effects, and instrument response. The two primary choices for an internal standard for Eletriptan analysis represent two distinct approaches: a stable isotope-labeled (SIL) internal standard (this compound) and a structural analog internal standard (Naratriptan).
Performance Comparison
A detailed comparison of the analytical performance using Naratriptan as an internal standard is presented below, based on a validated LC-MS/MS method by Ponnuru et al. While a directly comparable, fully validated study utilizing this compound was not identified in the public literature, the expected advantages of a deuterated internal standard can be inferred from established principles in bioanalysis.
| Parameter | Naratriptan as Internal Standard[1] | This compound as Internal Standard (Expected Performance) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.9963 | Expected to be ≥ 0.99, similar to Naratriptan |
| Linearity Range | 0.5 - 250.0 ng/mL | Expected to cover a similar or wider dynamic range |
| Intra-day Precision (%RSD) | 1.4 - 9.2% | Expected to be lower due to closer physicochemical properties to Eletriptan |
| Inter-day Precision (%RSD) | 4.4 - 5.5% | Expected to be lower and more consistent |
| Intra-day Accuracy (%Bias) | 96.8 - 103% | Expected to be closer to 100% due to better compensation for matrix effects |
| Inter-day Accuracy (%Bias) | 98.5 - 99.8% | Expected to be closer to 100% and more reproducible |
| Recovery | Eletriptan: 85.6 - 92.4% Naratriptan: 88.2 - 94.5% | Expected to have recovery values that more closely track those of Eletriptan across different concentrations and matrices |
| Matrix Effect | Not explicitly quantified in the provided data, but the method was successfully applied. | Expected to be minimal and more effectively compensated for compared to a structural analog. |
Theoretical Advantages of this compound
This compound, as a deuterated internal standard, is theoretically the superior choice for the quantitative analysis of Eletriptan. The substitution of hydrogen atoms with deuterium results in a molecule that is chemically identical to Eletriptan but has a different mass. This allows it to be distinguished by the mass spectrometer while exhibiting nearly identical physicochemical properties. The key advantages include:
-
Co-elution: this compound will have a very similar, if not identical, chromatographic retention time to Eletriptan. This ensures that both compounds experience the same matrix effects at the same time, leading to more accurate correction.
-
Similar Ionization Efficiency: The ionization efficiency of this compound in the mass spectrometer source is expected to be virtually identical to that of Eletriptan, further improving the accuracy of quantification.
-
Comparable Extraction Recovery: During sample preparation, the recovery of this compound is expected to closely mirror that of Eletriptan, providing reliable compensation for any sample loss.
Experimental Protocol: Eletriptan Analysis using Naratriptan as an Internal Standard
The following is a detailed experimental protocol for the quantification of Eletriptan in human plasma using Naratriptan as an internal standard, as described by Ponnuru et al.[1].
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 50 µL of Naratriptan internal standard solution (500 ng/mL).
-
Add 100 µL of 0.5 M sodium carbonate and vortex.
-
Add 2.5 mL of methyl tertiary butyl ether as the extraction solvent and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A suitable HPLC system capable of delivering a gradient flow.
-
Column: Ascentis Express C18, 50 x 4.6 mm, 2.7 µm.
-
Mobile Phase: 0.1% Formic acid in water:Methanol (40:60, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eletriptan: m/z 383.2 → 84.3
-
Naratriptan (IS): m/z 336.2 → 97.8
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
Logical Workflow for Eletriptan Analysis
The following diagram illustrates the general workflow for the bioanalysis of Eletriptan using an internal standard.
Caption: Bioanalytical workflow for Eletriptan quantification.
Signaling Pathway of Eletriptan
Eletriptan is a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. Its therapeutic effect in migraine is attributed to three key mechanisms:
-
Vasoconstriction of Cranial Blood Vessels: Activation of 5-HT1B receptors on smooth muscle cells of dilated intracranial arteries leads to their constriction.
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP).
-
Inhibition of Nociceptive Transmission: Eletriptan may also act on 5-HT1D receptors in the brainstem to inhibit pain signal transmission.
Caption: Eletriptan's mechanism of action in migraine.
Conclusion
Based on the available evidence and established analytical principles, This compound is the theoretically superior internal standard for the quantitative analysis of Eletriptan . Its use is expected to provide more accurate and precise results due to its near-identical chemical and physical properties to the analyte, leading to better compensation for analytical variability.
While the method using Naratriptan as an internal standard has been successfully validated and applied in pharmacokinetic studies [1], the potential for differences in extraction recovery, chromatographic behavior, and ionization efficiency between Naratriptan and Eletriptan exists. For researchers aiming for the highest level of accuracy and robustness in their bioanalytical method, the use of a deuterated internal standard like this compound is highly recommended. The choice between the two will ultimately depend on the specific requirements of the study, available resources, and the desired level of analytical rigor.
References
Performance Under Pressure: A Comparative Guide to Internal Standards for Eletriptan Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Eletriptan, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comparative overview of the linearity, accuracy, and precision of commonly employed internal standards, supported by experimental data to inform your selection process.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. While the deuterated analog, Eletriptan-d5, is often the theoretical ideal, published, detailed validation data for its performance can be elusive. This guide, therefore, presents a comparison of readily available data for two alternative internal standards: Naratriptan and Sumatriptan-d6, providing a benchmark against which this compound can be evaluated.
Comparative Performance of Internal Standards for Eletriptan Analysis
The following table summarizes the key performance parameters for bioanalytical methods utilizing different internal standards for the quantification of Eletriptan. This data is crucial for assessing the reliability and robustness of a given method.
| Parameter | Eletriptan with Naratriptan as Internal Standard[1] | Eletriptan with Sumatriptan-d6 as Internal Standard |
| Linearity Range | 0.5 - 250.0 ng/mL | 0.5 - 220 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9963 | ≥ 0.99 |
| Intra-day Precision (% CV) | 1.4 - 9.2% | Data not available |
| Inter-day Precision (% CV) | 4.4 - 5.5% | Data not available |
| Intra-day Accuracy (% Bias) | 96.8 - 103% | Data not available |
| Inter-day Accuracy (% Bias) | 98.5 - 99.8% | Data not available |
Experimental Protocols
The following sections detail the methodologies employed in the validation of bioanalytical methods for Eletriptan, providing a framework for laboratory implementation.
Bioanalytical Method using Naratriptan as Internal Standard[1]
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Eletriptan in human plasma.
-
Sample Preparation: Liquid-liquid extraction was employed to isolate Eletriptan and the internal standard, Naratriptan, from the plasma matrix.
-
Chromatography: Chromatographic separation was achieved on an Ascentis Express C18 column (50 x 4.6 mm, 2.7 µm) with a mobile phase consisting of 0.1% formic acid and methanol (40:60 v/v) at a flow rate of 0.5 mL/min.
-
Mass Spectrometry: Detection was performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor to product ion transitions were m/z 383.2→84.3 for Eletriptan and m/z 336.2→97.8 for Naratriptan.
Bioanalytical Method using Sumatriptan-d6 as Internal Standard
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was utilized for the simultaneous quantification of Eletriptan and Sumatriptan.
-
Sample Preparation: Plasma and tissue homogenate samples were prepared by protein precipitation with acetonitrile containing the internal standard, Sumatriptan-d6.
-
Chromatography: An ACQUITY UPLC HSS C18 column (2.1 × 100 mm, 1.8 µm) was used for chromatographic separation.
-
Mass Spectrometry: The analysis was conducted in the positive electrospray ionization mode with multiple reaction monitoring.
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the pharmacological context of Eletriptan, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Eletriptan's mechanism of action in migraine relief.
References
Stability Showdown: Eletriptan-d5 Poised for Enhanced Performance in Bioanalytical Applications
A comprehensive review of available data suggests that Eletriptan-d5, the deuterated analogue of the migraine therapeutic Eletriptan, offers superior stability as an internal standard in bioanalytical assays. This heightened stability, a known benefit of deuterium substitution, is critical for the accuracy and reproducibility of pharmacokinetic and metabolic studies.
For researchers, scientists, and professionals in drug development, the reliability of analytical methods is paramount. The stability of internal standards is a cornerstone of robust bioanalytical assays. While specific quantitative stability data for this compound is not extensively published in peer-reviewed literature, the well-established principles of kinetic isotope effects provide a strong theoretical foundation for its enhanced stability compared to its non-deuterated counterpart, Eletriptan. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, strengthens chemical bonds, thereby slowing down metabolic processes and chemical degradation.
This guide provides a comparative overview of the stability of this compound and Eletriptan, drawing upon available data for Eletriptan and the established benefits of deuteration.
Comparative Stability Analysis
Stock Solution Stability:
Proper storage of stock solutions is crucial for maintaining the integrity of analytical standards. A study on Eletriptan hydrobromide demonstrated that a stock solution prepared in methanol is a common practice. For routine analysis, these solutions are often prepared fresh. The stability of this compound in a methanol stock solution is expected to be high, with minimal degradation when stored at appropriate conditions (e.g., refrigerated or frozen, protected from light).
Plasma Stability:
The stability of an analyte in a biological matrix like plasma is a critical parameter in bioanalytical method validation. It is assessed under various conditions that mimic sample handling and storage.
Freeze-Thaw Stability:
Samples are often subjected to multiple freeze-thaw cycles during their lifecycle in a laboratory. A validation study for Eletriptan in human plasma demonstrated its stability through three freeze-thaw cycles, with precision and accuracy values well within the acceptable limits of ≤15%. Given the increased bond strength due to deuteration, this compound is anticipated to exhibit at least comparable, if not superior, stability under these conditions.
Long-Term Stability:
Long-term storage of clinical samples is a common practice. The aforementioned study on Eletriptan showed that it remained stable in human plasma for at least 45 days when stored at -30°C. The enhanced chemical stability conferred by the deuterium atoms in this compound suggests that it would also exhibit excellent long-term stability, ensuring the reliability of results from stored samples.
Here is a summary of the expected and reported stability data:
| Stability Parameter | Eletriptan (Reported Data) | This compound (Expected Performance) | Storage Conditions |
| Stock Solution Stability | Stable in Methanol | Highly Stable in Methanol | Refrigerated (2-8°C) or Frozen (≤ -20°C), Protected from Light |
| Freeze-Thaw Stability | Stable for 3 cycles | Expected to be highly stable for multiple cycles | Frozen (≤ -20°C) and thawed at room temperature |
| Long-Term Stability | Stable for at least 45 days | Expected to be stable for extended periods | Frozen (≤ -20°C or -80°C) |
Experimental Protocols
To ensure the reliability of stability data, it is essential to follow well-defined experimental protocols. Below are detailed methodologies for key stability experiments based on common practices in bioanalytical method validation.
Stock Solution Preparation and Stability Assessment
A standard protocol for preparing and assessing the stability of an this compound stock solution would involve the following steps:
A Comparative Guide to Internal Standards for the Quantification of Eletriptan: Achieving a Low Limit of Quantification
In the bioanalysis of pharmaceuticals, achieving a low limit of quantification (LOQ) is critical for accurately characterizing the pharmacokinetic profile of a drug, especially in studies involving low dosages or in later stages of the elimination phase. For Eletriptan, a medication for acute migraine treatment, sensitive and reliable quantification is paramount. The choice of an appropriate internal standard (IS) is a crucial factor in the development of robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variability, thereby ensuring accuracy and precision at low concentrations.
This guide provides a comparative overview of different internal standards used for the quantification of Eletriptan in biological matrices, with a focus on their impact on the LOQ. We will explore the use of a stable isotope-labeled (SIL) internal standard, Eletriptan-d5, and compare its theoretical advantages with experimentally determined LOQs using alternative internal standards, namely Naratriptan and Sumatriptan-d6.
Comparison of Internal Standards for Eletriptan Quantification
The selection of an internal standard is a critical decision in method development. The ideal IS is a stable isotope-labeled version of the analyte, as it exhibits nearly identical physicochemical properties, leading to similar extraction recovery and chromatographic retention times. However, structural analogs are also employed. Below is a comparison of reported LOQs for Eletriptan using different internal standards.
| Internal Standard | Type | Matrix | Method | LOQ (ng/mL) | Reference |
| This compound | Stable Isotope-Labeled | Human Plasma | LC-MS/MS | 0.5 (inferred) | [1] |
| Naratriptan | Structural Analog | Human Plasma | LC-MS/MS | 0.5 | [2][3] |
| Sumatriptan-d6 | Stable Isotope-Labeled (non-isomeric) | Rat Plasma & Brain Homogenate | UPLC-MS/MS | 0.5 |
While a specific validated study detailing the LOQ using this compound was not identified in the search, a pharmacokinetic study in healthy Korean subjects reported a validated LC-MS/MS method for Eletriptan with a lower limit of quantification of 0.5 ng/mL.[1] In such validated bioanalytical assays, the use of a stable isotope-labeled internal standard like this compound is the industry standard for achieving high accuracy and precision. Therefore, it is highly probable that this reported LOQ was achieved using this compound.
In a separate study, Naratriptan, a structural analog of Eletriptan, was used as the internal standard, also achieving an LOQ of 0.5 ng/mL in human plasma.[2][3] Another investigation into the distribution of Eletriptan in rats utilized Sumatriptan-d6 as the internal standard, again reporting an LOQ of 0.5 ng/mL.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical performance. Below are the experimental protocols for the quantification of Eletriptan using Naratriptan and Sumatriptan-d6 as internal standards.
Method 1: Eletriptan Quantification using Naratriptan as Internal Standard [2][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 50 µL of Naratriptan internal standard solution (500.0 ng/mL).
-
Briefly vortex the mixture.
-
Add 100 µL of 0.5 N sodium carbonate and 2.5 mL of methyl tertiary butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen gas at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system coupled with a tandem mass spectrometer.
-
Column: Ascentis Express C18, 50 × 4.6 mm, 2.7 µm.
-
Mobile Phase: 0.1% formic acid in water:methanol (40:60 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eletriptan: m/z 383.2 → 84.3
-
Naratriptan (IS): m/z 336.2 → 97.8
-
-
Method 2: Eletriptan Quantification using Sumatriptan-d6 as Internal Standard
-
Sample Preparation (Protein Precipitation):
-
To a plasma or tissue homogenate sample, add three volumes of acetonitrile containing the internal standard (Sumatriptan-d6).
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant 1:2 with 0.1% formic acid in water.
-
-
Chromatographic Conditions:
-
Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC HSS C18, 2.1 × 100 mm, 1.8 µm.
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific transitions for Eletriptan and Sumatriptan-d6 would be optimized on the instrument used.
-
Visualizing the Methodologies
To better understand the workflows, the following diagrams illustrate the general process of LOQ determination and the conceptual difference between using a stable isotope-labeled versus a structural analog internal standard.
Caption: Workflow for Determining the Limit of Quantification (LOQ).
Caption: Conceptual Comparison of Internal Standard Types.
References
- 1. Pharmacokinetics and tolerability of eletriptan hydrobromide in healthy Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Eletriptan Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Eletriptan, a selective serotonin receptor agonist used in the treatment of migraines, in biological matrices is paramount for pharmacokinetic and bioequivalence studies. A critical component of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variability.[1] This guide provides an objective comparison between the use of a deuterated and a non-deuterated internal standard for the bioanalysis of Eletriptan, supported by experimental data for the non-deuterated standard and established principles for the deuterated counterpart.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the validation parameters from a published study using Naratriptan as a non-deuterated internal standard for Eletriptan analysis and the expected performance of a hypothetical method using a deuterated Eletriptan internal standard.
Table 1: Performance Data for Eletriptan Bioanalysis using a Non-Deuterated Internal Standard (Naratriptan) [4]
| Parameter | Performance |
| Linearity Range | 0.5 - 250.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9963 |
| Intra-day Precision (%RSD) | 1.4 - 9.2% |
| Inter-day Precision (%RSD) | 4.4 - 5.5% |
| Intra-day Accuracy (% Bias) | -3.2 to 3.0% |
| Inter-day Accuracy (% Bias) | -1.5 to -0.2% |
| Recovery | Not explicitly reported |
| Matrix Effect | Not explicitly reported |
Table 2: Expected Performance of Eletriptan Bioanalysis using a Deuterated Internal Standard (e.g., Eletriptan-d3)
Note: The following data are projected based on the established benefits of stable isotope-labeled internal standards in mitigating matrix effects and improving precision.[2][3][5]
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 250.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 5% |
| Intra-day Accuracy (% Bias) | Within ± 5% |
| Inter-day Accuracy (% Bias) | Within ± 5% |
| Recovery | Consistent and closely matching the analyte |
| Matrix Effect | Minimal, due to co-elution and similar ionization properties |
Experimental Workflows
The general workflow for sample preparation and analysis is similar for both types of internal standards, with the primary difference being the specific internal standard used and the mass transitions monitored.
References
Navigating the Regulatory Maze: A Comparative Guide to Internal Standard Validation by the FDA and EMA
For researchers, scientists, and professionals in drug development, ensuring compliance with regulatory guidelines is paramount. The validation of bioanalytical methods, particularly the role and validation of internal standards (IS), is a critical component of this process. This guide provides a detailed comparison of the regulatory guidelines for internal standard validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with a focus on the harmonized principles now largely governed by the International Council for Harmonisation (ICH) M10 guideline.
Historically, the FDA and EMA had separate guidance documents for bioanalytical method validation. However, both agencies have since adopted the ICH M10 guideline on bioanalytical method validation, leading to a significant harmonization of requirements.[1][2] This guide will delineate the key validation parameters for internal standards, presenting a unified view based on the ICH M10 principles, while also highlighting any subtle differences that may persist in interpretation or emphasis.
An internal standard is a compound with similar physicochemical properties to the analyte of interest, added at a known and constant concentration to all samples, including calibration standards and quality controls (QCs).[3] Its primary purpose is to correct for variability during sample processing and analysis.[3]
Key Validation Parameters and Acceptance Criteria
The validation of an internal standard is intrinsically linked to the overall validation of the bioanalytical method. The following table summarizes the essential validation parameters and their generally accepted quantitative criteria, which are now largely harmonized under the ICH M10 guideline.
| Validation Parameter | FDA/EMA (ICH M10) Acceptance Criteria |
| Specificity & Selectivity | The response of the internal standard should not be affected by the analyte or endogenous matrix components. In the absence of the internal standard, any interfering peak at its retention time should be ≤ 5% of the IS response in the zero calibrator (blank + IS).[4][5] |
| Matrix Effect | The variability of the IS-normalized matrix factor across at least six different lots of biological matrix should have a coefficient of variation (CV) ≤ 15%. This ensures that different patient matrices do not unduly influence the IS response.[6] |
| Carry-over | The response of the internal standard in a blank sample injected after the upper limit of quantification (ULOQ) standard should be ≤ 5% of the IS response in the zero calibrator.[7] |
| Stability | The stability of the internal standard in stock and working solutions, as well as in the biological matrix under various storage and processing conditions (e.g., bench-top, freeze-thaw, long-term), must be demonstrated. The response of the IS in stability samples should be within ±15% of the response in freshly prepared samples. |
| Internal Standard Response Variability | The IS response should be monitored during study sample analysis. A pre-established procedure should be in place to investigate and address significant variations in IS response that could impact the accuracy of the analyte quantification.[3] The FDA has provided specific guidance on evaluating IS response variability, emphasizing the need to ensure it does not compromise data integrity.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an internal standard. The following outlines the typical experimental protocols for the key validation parameters.
Specificity and Selectivity Protocol
-
Analyte Interference: Analyze blank matrix samples spiked only with the internal standard and compare the response to a zero calibrator (matrix with IS only).
-
Endogenous Interference: Analyze at least six different lots of blank biological matrix without the analyte or IS. Any peak at the retention time of the IS should be evaluated.
-
Metabolite Interference: If applicable, analyze samples containing potential metabolites of the analyte to ensure they do not interfere with the IS signal.
Matrix Effect Protocol
-
Prepare two sets of samples:
-
Set A: Extract blank matrix from at least six different sources and then spike with the internal standard at the working concentration.
-
Set B: Spike the internal standard at the working concentration in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor for each source by dividing the peak area of the IS in Set A by the mean peak area of the IS in Set B.
-
Calculate the coefficient of variation (CV) of the matrix factors.
Carry-over Protocol
-
Inject a blank sample immediately following the injection of the highest concentration standard (ULOQ).
-
Measure the peak area of any signal at the retention time of the internal standard in the blank sample.
-
Compare this peak area to the peak area of the IS in the zero calibrator.
Visualizing the Validation Workflow
To better understand the logical flow of internal standard validation, the following diagrams illustrate the key experimental workflows and the relationship between different validation parameters.
Caption: Experimental workflow for internal standard validation.
Caption: Logical relationship of IS validation parameters.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. Bioanalytical method validation emea | PPTX [slideshare.net]
A Comparative Guide to Eletriptan-d5 Recovery in Bioanalytical Extraction Procedures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common extraction procedures for the recovery of Eletriptan-d5, a deuterated internal standard crucial for the accurate quantification of the migraine therapeutic, Eletriptan, in biological matrices. We will delve into the performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Extraction Recovery
The efficiency of an extraction method is paramount for the sensitivity and accuracy of bioanalytical assays. The recovery of the internal standard, in this case, this compound, is a key indicator of the method's performance. While specific data for this compound is not always available in published literature, data from studies using similar internal standards provide valuable insights.
| Extraction Method | Internal Standard Used | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Naratriptan | 87.18%[1] | High recovery, cost-effective, well-established. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. |
| Protein Precipitation (PPT) | Naratriptan | 79.62%[2] | Simple, fast, and applicable to a wide range of analytes. | Less clean extracts, potential for ion suppression in LC-MS/MS, analyte may co-precipitate with proteins. |
| Solid-Phase Extraction (SPE) | Not Specified* | Typically >85% | High selectivity, cleaner extracts, potential for automation. | Can be more expensive, requires method development for sorbent selection and optimization. |
*Note: While a specific study detailing this compound recovery using SPE was not identified, the typical recovery for small molecules using modern SPE cartridges is generally high.
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting these extraction techniques. Below are representative protocols for each method.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for the quantification of Eletriptan in human plasma.[1]
-
Sample Preparation: In a polypropylene tube, add 50 µL of the internal standard solution (Naratriptan, 500.0 ng/mL) to 100 µL of the plasma sample.
-
Alkalinization: Add 100 µL of 0.5 N sodium carbonate and vortex briefly.
-
Extraction: Add 2.5 mL of methyl tertiary butyl ether as the extraction solvent and vortex for 10 minutes.
-
Phase Separation: Centrifuge the samples at 4,000 rpm for 10 minutes at 20°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protein Precipitation (PPT) Protocol
This protocol is based on a method for the analysis of Eletriptan in rabbit plasma.[2]
-
Sample Preparation: In a microcentrifuge tube, add 50 µL of the internal standard solution to 100 µL of the plasma sample.
-
Precipitation: Add 350 µL of acetonitrile (as the protein precipitating solvent) to the plasma sample.
-
Vortexing: Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 9,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Transfer 300 µL of the clear supernatant to a clean vial for analysis.
-
Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol (General)
This is a general protocol that can be adapted for the extraction of Eletriptan using a polymeric SPE sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated plasma sample (plasma diluted with the loading buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a wash solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Bioanalytical Workflow Visualization
The following diagram illustrates the general workflow for the extraction and analysis of Eletriptan from a biological matrix.
Conclusion
The choice of extraction method for this compound depends on the specific requirements of the bioanalytical study.
-
Liquid-Liquid Extraction offers high recovery and is a cost-effective choice, though it can be more time-consuming.
-
Protein Precipitation is a rapid and simple technique, making it suitable for high-throughput screening, but it may result in less clean extracts.
-
Solid-Phase Extraction provides the cleanest extracts and high selectivity, which is often crucial for sensitive LC-MS/MS analysis, and it is amenable to automation.
Researchers should consider factors such as required sensitivity, sample throughput, cost, and the availability of automation when selecting the optimal extraction procedure for their Eletriptan bioanalysis. It is important to note that while the provided recovery data is based on structurally similar internal standards, a thorough in-house validation with this compound is always recommended to ensure the accuracy and reliability of the analytical method.
References
Safety Operating Guide
Proper Disposal of Eletriptan-d5 in a Laboratory Setting
For: Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Eletriptan-d5, a deuterated analog of Eletriptan, within a research laboratory environment. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Eletriptan is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its disposal as hazardous chemical waste.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer to a certified hazardous waste management service.
1. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of liquid waste containing this compound, such as unused solutions or contaminated solvents, in a separate, sealed, and compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Deuterated Solvents: Waste deuterated solvents used with this compound should be collected separately from non-deuterated solvent waste to potentially reduce disposal costs and facilitate proper treatment.
2. Container Management:
-
Use only containers approved for hazardous chemical waste. These containers must be in good condition, with secure, tight-fitting lids.
-
Ensure containers are chemically compatible with this compound and any solvents used.
-
Do not overfill containers; allow for adequate headspace to prevent spills and accommodate expansion.
3. Labeling:
-
Immediately label all waste containers with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The relevant hazard pictograms (e.g., harmful, environmental hazard).
-
4. Storage:
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Keep incompatible waste streams segregated to prevent adverse chemical reactions.
5. Disposal Request and Pickup:
-
Once a waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department or designated waste management provider.
-
Follow your institution's specific procedures for scheduling and documenting the waste transfer.
Incineration is the recommended method of disposal for this material. [2]
Quantitative Data Summary
The following table summarizes key hazard classifications for Eletriptan, which should be considered applicable to this compound for disposal purposes.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation. | [3] |
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Compliance
The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. It is the responsibility of the waste generator (the laboratory) to properly identify and manage hazardous waste. Your institution's EHS department is the primary resource for ensuring compliance with all applicable federal, state, and local regulations.
References
Personal protective equipment for handling Eletriptan-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Eletriptan-d5. The following procedures are designed to ensure the safe handling, use, and disposal of this potent pharmaceutical compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Task | Required PPE |
| Weighing and Aliquoting (Dry Powder) | - Double Nitrile Gloves (ASTM D6978 rated)[3][4][5] - Disposable Gown (low-permeability, solid front, long sleeves, tight-fitting cuffs)[3] - Safety Goggles or Face Shield[6] - NIOSH-certified N95 or higher respirator[2][7] |
| Working with Solutions | - Nitrile Gloves[6] - Lab Coat - Safety Glasses with side shields[8] |
| Spill Cleanup | - Double Nitrile Gloves[3] - Disposable Gown[3] - Safety Goggles or Face Shield - NIOSH-certified N95 or higher respirator |
| Waste Disposal | - Nitrile Gloves - Lab Coat - Safety Glasses |
Operational Plan for Safe Handling
1. Designated Work Area:
-
All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[9]
-
The work area should be clearly labeled with a warning sign indicating the presence of a potent compound.
2. Weighing and Preparation of Solutions:
-
Before weighing, ensure the balance is placed in a ventilated enclosure.
-
Wear the appropriate PPE as outlined in Table 1.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Once in solution and in a sealed vial, the risk of exposure is significantly reduced.[9]
3. Spill Response:
-
In case of a spill, evacuate the immediate area and prevent others from entering.
-
Wearing the appropriate PPE for spill cleanup (see Table 1), cover the spill with an absorbent material.
-
For solid spills, gently wet the material before cleaning to avoid creating dust.
-
Collect the absorbed material and any contaminated items in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.[10]
Disposal Plan
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or waste this compound (solid or in solution) should be collected in a separate, sealed, and labeled hazardous waste container.
2. Deuterated Waste Considerations:
-
While deuterium itself is not considered a hazardous material, deuterated compounds should be disposed of in accordance with local regulations for chemical waste.[11]
-
Do not dispose of deuterated compounds down the drain. Some institutions may have specific protocols for the collection and disposal of deuterated solvents for potential recycling or specialized disposal.[12]
3. Final Disposal:
-
All waste must be disposed of through a certified hazardous waste management company, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. gerpac.eu [gerpac.eu]
- 3. osha.gov [osha.gov]
- 4. pogo.ca [pogo.ca]
- 5. pogo.ca [pogo.ca]
- 6. biosynth.com [biosynth.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. viatris.com [viatris.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 12. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
